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  • Product: O-(2-Methyl-allyl)-hydroxylamine
  • CAS: 88461-17-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of O-(2-Methyl-allyl)-hydroxylamine

The O-(2-Methyl-allyl)-hydroxylamine Scaffold: Structural Dynamics, Oxime Ligation Mechanics, and Dual-Functionalization Workflows Executive Summary In the landscape of modern chemical biology and advanced materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

The O-(2-Methyl-allyl)-hydroxylamine Scaffold: Structural Dynamics, Oxime Ligation Mechanics, and Dual-Functionalization Workflows

Executive Summary

In the landscape of modern chemical biology and advanced materials science, the demand for orthogonal, highly efficient bioconjugation handles has driven the adoption of bifunctional small molecules. O-(2-Methyl-allyl)-hydroxylamine (OMAH) , predominantly utilized as its stable hydrochloride salt (CAS 54149-64-3)[1][2], represents a premier molecular scaffold. By combining an exceptionally nucleophilic aminooxy group with a sterically and electronically tuned 2-methylallyl tail, OMAH enables a two-step, orthogonal functionalization strategy: rapid oxime ligation followed by highly efficient thiol-ene radical addition[3][4]. This whitepaper dissects the physicochemical causality behind its reactivity and provides field-proven, self-validating protocols for its application in drug development and macromolecular engineering.

Physicochemical Profiling and Structural Causality

To effectively deploy OMAH in synthetic workflows, one must understand the thermodynamic and kinetic drivers inherent to its structure. The molecule is defined by two distinct reactive poles, each governed by specific quantum mechanical and steric rules.

Table 1: Quantitative Physicochemical Profile of OMAH [1][2]

Property Value Causality / Significance in Synthesis
Chemical Formula C₄H₉NO (Base) / C₄H₁₀ClNO (HCl salt) Small molecular footprint minimizes steric hindrance in complex bioconjugates.
Molecular Weight 87.12 g/mol (Base) / 123.58 g/mol (HCl) High atom economy for structural modifications and payload delivery.
CAS Number 54149-64-3 (HCl salt) Standardized identifier ensuring reproducible commercial sourcing.
Reactive Sites Aminooxy (-O-NH₂), 2-Methylallyl Enables orthogonal, catalyst-differentiated dual-functionalization.

| Optimal Ligation pH | 4.5 – 7.0 | Preserves the structural integrity of pH-sensitive proteins and biomolecules. |

The Alpha-Effect: Driving Oxime Ligation

The aminooxy group (-O-NH₂) of OMAH exhibits nucleophilicity that far exceeds that of a standard primary amine. This phenomenon, known as the alpha-effect , arises from the quantum mechanical repulsion between the adjacent lone pairs of electrons on the oxygen and nitrogen atoms. This repulsion raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), making it hyper-reactive toward electrophilic carbonyls (aldehydes and ketones)[3][5]. Consequently, OMAH can rapidly form stable oxime linkages at mild, physiological pH levels (4.5–7.0) where standard aliphatic amines are protonated and rendered unreactive.

The Methallyl Advantage: Optimizing Radical Addition

While standard O-allylhydroxylamines are common, the addition of a methyl group at the 2-position (creating a 2-methylallyl or "methallyl" group) fundamentally alters the thermodynamics of downstream radical reactions[4]. During thiol-ene click chemistry, the addition of a thiyl radical to the terminal alkene of OMAH generates a tertiary carbon-centered radical [4][6]. This tertiary radical is significantly more stable than the secondary radical formed from a standard allyl group. This enhanced stability drastically accelerates the propagation step of the radical chain reaction, driving the reaction to completion with higher thermodynamic efficiency and suppressing unwanted side reactions like radical recombination or hydrogen abstraction[4][6].

Mechanistic Visualization: Oxime Ligation

OximeLigation A Aldehyde-Tagged Biomolecule C Carbinolamine Intermediate A->C Nucleophilic Attack B O-(2-Methyl-allyl) -hydroxylamine B->C Alpha-Effect Driven D Stable Oxime Conjugate C->D Dehydration (pH 4.5-7.0)

Mechanistic pathway of oxime ligation using O-(2-Methyl-allyl)-hydroxylamine.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the causality of each step is understood and verifiable.

Protocol 1: Aniline-Catalyzed Oxime Ligation for Bioconjugation

Objective: Conjugate the OMAH scaffold to an aldehyde-tagged protein or polymer[3][5].

  • Buffer Preparation: Prepare 100 mM sodium acetate buffer (pH 4.5) or phosphate buffer (pH 7.0).

    • Causality: A mildly acidic to neutral pH prevents biomolecule denaturation while maintaining the target aldehyde in an unhydrated, highly reactive state.

  • Catalyst Addition: Add aniline (or p-phenylenediamine) to a final concentration of 10–50 mM.

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base intermediate, which is highly susceptible to transimination by the alpha-effect-driven OMAH, accelerating the reaction by orders of magnitude[5].

  • Reagent Introduction: Add 5–10 molar equivalents of OMAH hydrochloride.

  • Reaction Incubation: Incubate at room temperature for 1–2 hours under gentle agitation.

  • Self-Validation Check (Critical): Analyze an aliquot via LC-MS. The reaction is validated as complete only when the aldehyde peak is entirely replaced by the oxime conjugate mass (ΔM = +69.1 Da). Do not proceed to downstream processing until this mass shift is confirmed.

Protocol 2: Orthogonal Thiol-Ene Functionalization

Objective: Attach a thiol-containing therapeutic payload or fluorophore to the 2-methylallyl tail of the purified oxime conjugate[4].

  • Solvent Exchange: Desalt the oxime conjugate into a rigorously degassed aqueous buffer (e.g., PBS, pH 7.4).

    • Causality: Degassing removes dissolved oxygen, which is a potent radical scavenger that will quench carbon-centered radicals and prematurely halt the thiol-ene chain reaction[4].

  • Reagent Mixing: Add 10–20 equivalents of the thiol-payload and 0.1 equivalents of a water-soluble photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP).

  • UV Irradiation: Irradiate the mixture at 365 nm for 10–15 minutes.

    • Causality: UV light cleaves the initiator, generating radicals that abstract hydrogen from the thiol. The resulting thiyl radical attacks the terminal carbon of the 2-methylallyl group, forming the highly stable tertiary radical intermediate, ensuring strict anti-Markovnikov regioselectivity[4][6].

  • Self-Validation Check (Critical): Perform an Ellman’s assay (DTNB) on the crude mixture. A rapid, quantifiable depletion of free thiols (relative to a dark control) validates successful radical addition. Confirm the final construct via High-Resolution Mass Spectrometry (HRMS).

Mechanistic Visualization: Orthogonal Dual-Functionalization

OrthogonalWorkflow Step1 OMAH Scaffold Step2 Oxime Ligation (Aminooxy Group) Step1->Step2 Mild Acidic pH (Aniline Cat.) Step3 Thiol-Ene Click (2-Methylallyl Group) Step2->Step3 UV / Radical Initiator Result Dual-Functionalized Conjugate Step3->Result Anti-Markovnikov Addition

Orthogonal dual-functionalization workflow leveraging both reactive sites of the OMAH scaffold.

Applications in Drug Development & Materials Science

The structural precision of OMAH has cemented its utility across multiple advanced domains:

  • Antibody-Drug Conjugates (ADCs): OMAH serves as a robust linker. The oxime bond provides physiological stability in circulation, while the methallyl group allows for the precise, high-yielding attachment of cytotoxic payloads via thiol-ene click chemistry[4].

  • Cellulose Nanomaterial Engineering: Researchers utilize OMAH to modify dialdehyde-functionalized cellulose nanofibrils. The oxime ligation provides a hydrolytically stable, hydrophobic surface modification that can be chemically recycled under specific acidic conditions[3].

  • Peptide Macrocyclization: The 2-methylallyl moiety is increasingly used in the synthesis of cyclic peptides. Intramolecular radical trapping of the methallyl group outcompetes standard hydrogen atom abstraction, allowing for the rapid assembly of constrained, biologically active macrocycles[4].

References

  • Chemical Science (RSC): Boronic acids facilitate rapid oxime condensations at neutral pH. Demonstrates the kinetics and stability of oxime ligations in complex biological media.

  • Nature Communications: Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation. Details the application of O-alkylhydroxylamines in polymer and nanomaterial functionalization.

  • Chemical Science (RSC): Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation. Provides mechanistic proof of the tertiary radical stability advantage of the 2-methylallyl group in thiol-ene reactions.

  • Molecules (MDPI): The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Explores the fundamental radical chain mechanisms and regioselectivity of methallyl additions.

Sources

Exploratory

The Mechanistic Logic of O-(2-Methylallyl)hydroxylamine in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Content Focus: Mechanistic Pathways, Heterocycle Construction, and Experimental Validation Executive Summary O-(2-Methylallyl)hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Content Focus: Mechanistic Pathways, Heterocycle Construction, and Experimental Validation

Executive Summary

O-(2-Methylallyl)hydroxylamine (typically utilized as its hydrochloride salt, CAS 54149-64-3) is a highly specialized, bifunctional reagent in organic synthesis[1]. While its primary mechanism of action is the nucleophilic condensation with carbonyls to form oxime ethers, its true value lies in the downstream synthetic utility of the tethered 2-methylallyl group. This whitepaper deconstructs the thermodynamic and kinetic drivers behind its gateway etherification reaction and explores its advanced applications as a linchpin for constructing complex nitrogenous heterocycles, specifically pyrroles and isoxazolidines.

Part 1: The Gateway Reaction – Mechanism of Oxime Etherification

The fundamental mechanism of action for O-(2-methylallyl)hydroxylamine is the formation of O-methallyl oximes from aldehydes and ketones. This transformation is driven by the unique electronic properties of the hydroxylamine pharmacophore.

The -Effect and Nucleophilic Attack

Unlike standard aliphatic amines, O-(2-methylallyl)hydroxylamine acts as a "super-nucleophile." The adjacent oxygen atom possesses lone pairs that electronically repel the nitrogen's lone pair (the -effect), raising the energy of the HOMO and drastically increasing its nucleophilicity[2].

  • Carbonyl Activation: The reaction is typically catalyzed by a mild Brønsted acid (e.g., p-TsOH or acetic acid). The acid protonates the carbonyl oxygen, lowering the LUMO of the carbonyl carbon and priming it for attack[3].

  • Synchronous Addition: The highly nucleophilic nitrogen attacks the activated carbonyl. Computational quantum mechanical studies reveal that the formation of the N–C bond occurs almost synchronously with proton transfer to the carbonyl oxygen, avoiding highly unstable charge-separated states[2].

  • Tetrahedral Hemiaminal Formation: This addition yields a transient carbinolamine (hemiaminal) intermediate[4].

  • Dehydration: The hydroxyl group of the hemiaminal is protonated. The subsequent elimination of water ( ) is the thermodynamic driving force that generates the stable C=N double bond, yielding the O-(2-methylallyl) oxime[3],[5].

G A Carbonyl Compound B Protonated Carbonyl A->B + H+ C Tetrahedral Hemiaminal B->C + O-(2-Methylallyl) hydroxylamine D Dehydration State C->D Proton Transfer E O-Methallyl Oxime D->E - H2O

Figure 1: Acid-catalyzed condensation mechanism forming the O-(2-methylallyl) oxime ether.

Part 2: Downstream Synthetic Utility – Heterocycle Construction

The installation of the 2-methylallyl oxime is rarely the final synthetic goal. Instead, it serves as a strategic platform for complex ring-closing cascades.

Pathway A: [3,3]-Sigmatropic Rearrangement to Pyrroles

O-allyl oximes can be transformed into highly substituted pyrroles through a transition-metal catalyzed isomerization followed by a thermal rearrangement[6],[7].

When treated with an Iridium catalyst (e.g., ), the terminal double bond of the 2-methylallyl group migrates, isomerizing the substrate into an O-isobutenyl oxime[6]. Upon thermal activation, this intermediate undergoes a facile [3,3]-sigmatropic rearrangement (analogous to a Claisen rearrangement). The weak N–O bond cleaves while a new C–C bond forms, generating a 1,4-imino aldehyde (a Paal-Knorr-type intermediate). Spontaneous intramolecular cyclocondensation and subsequent dehydration yield a substituted pyrrole[6],[7].

G A O-(2-Methylallyl) Oxime B O-Isobutenyl Oxime A->B Ir-Catalyzed Isomerization C [3,3]-Sigmatropic Rearrangement B->C Thermal Activation D 1,4-Imino Aldehyde C->D N-O Cleavage / C-C Formation E Substituted Pyrrole D->E Cyclocondensation (-H2O)

Figure 2: Reaction cascade from O-allyl oxime to pyrrole via [3,3]-sigmatropic rearrangement.

Pathway B: Electrophilic 5-Endo-Trig Cyclization to Isoxazolidines

The synthesis of isoxazolidines via electrophilic cyclization is a privileged pathway in medicinal chemistry[8]. According to Baldwin's rules, 5-endo-trig cyclizations are generally disfavored. However, O-allyl hydroxylamine derivatives represent a rare and highly efficient exception[8].

When the O-(2-methylallyl) oxime is exposed to an electrophile (such as , NIS, or ), the terminal alkene is activated into a halonium or selenonium ion. The oxime nitrogen subsequently attacks the activated alkene. The presence of the 2-methyl group is mechanistically critical here: it provides hyperconjugative stabilization to the developing positive charge at the C4 position during the transition state, strictly enforcing Markovnikov regioselectivity and driving the formation of a 4-methyl-4-substituted isoxazolidine ring[8].

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate self-validating checkpoints based on thermodynamic principles.

Protocol 1: Gateway Synthesis of O-(2-Methylallyl) Oximes

Causality Check: Because oxime formation produces water as a byproduct, the reaction exists in equilibrium. Removing water via azeotropic distillation forces the reaction to completion via Le Chatelier's principle[3].

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the target ketone/aldehyde (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add O-(2-methylallyl)hydroxylamine hydrochloride (1.2 equiv)[1].

  • Base Liberation: Add anhydrous sodium acetate or pyridine (1.5 equiv). Validation: The base neutralizes the hydrochloride salt, liberating the highly nucleophilic free amine required for the -effect to initiate the attack.

  • Catalysis: Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv) to lower the LUMO of the carbonyl[3].

  • Dehydration: Heat the mixture to reflux (~110 °C). Monitor the Dean-Stark trap; the accumulation of water validates that the hemiaminal dehydration step is occurring[3].

  • Isolation: Once TLC indicates total consumption of the starting material, cool the reaction, wash with saturated , extract with ethyl acetate, dry over , and concentrate in vacuo.

Protocol 2: Ir-Catalyzed Rearrangement to Pyrroles

Causality Check: The Ir-catalyst is highly sensitive to oxidation. Anaerobic conditions are mandatory to prevent catalyst poisoning and ensure quantitative isomerization[6].

  • Isomerization: Dissolve the purified O-(2-methylallyl) oxime (1.0 equiv) in anhydrous, degassed THF under an argon atmosphere. Add (2-5 mol%). Stir at ambient temperature. Validation: Monitor via NMR until the terminal alkene protons disappear, confirming complete conversion to the O-isobutenyl oxime[6].

  • Thermal Rearrangement: Transfer the crude mixture to a sealed pressure tube, dilute with toluene, and heat to 120 °C for 4-6 hours. The thermal energy overcomes the activation barrier for the [3,3]-sigmatropic rearrangement[6],[7].

  • Purification: Cool to room temperature, concentrate, and purify the resulting pyrrole via flash column chromatography.

Part 4: Quantitative Data & Reaction Parameters

The following table summarizes the distinct reaction environments required to navigate the divergent mechanistic pathways of O-(2-methylallyl)hydroxylamine derivatives.

Reaction PhaseTarget TransformationReagents / CatalystTemp (°C)Key IntermediateYield / Efficiency Driver
Gateway Ketone Oxime EtherO-(2-Methylallyl)NH HCl, p-TsOH, NaOAc110 °CTetrahedral HemiaminalAzeotropic water removal (Dean-Stark)
Pathway A Oxime Pyrrole then Toluene (Heat)25 °C 120 °C1,4-Imino AldehydeStrict anaerobic conditions; Thermal activation
Pathway B Oxime IsoxazolidineNIS or , -78 °C 25 °CHalonium/Selenonium IonMarkovnikov stabilization by the 2-methyl group

References

  • Oxime Formation + Beckmann Rearrangement - Quick Summary Orgosolver
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check Imperial College London
  • Beckmann Rearrangement Master Organic Chemistry
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis N
  • O-(2-Methyl-allyl)-hydroxylamine hydrochloride Usage and Synthesis Lookchem
  • Carbon−Carbon Bond Formation and Pyrrole Synthesis via the [3,3] Sigmatropic Rearrangement of O-Vinyl Oxime Ethers ACS Organic Letters
  • Carbon-carbon bond formation and pyrrole synthesis via the [3,3] sigmatropic rearrangement National Institutes of Health (NIH) / PubMed
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry ACS Public

Sources

Foundational

An In-depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of O-(2-Methyl-allyl)-hydroxylamine derivatives in the field of medicinal chemistry and drug development. Moving beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of O-(2-Methyl-allyl)-hydroxylamine derivatives in the field of medicinal chemistry and drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices and offers field-proven insights to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Value of the O-(2-Methyl-allyl)-hydroxylamine Moiety

The hydroxylamine functional group, while historically underrepresented in medicinal chemistry, is gaining significant traction as a versatile building block for novel therapeutic agents.[1][2] Within this class, O-alkylated derivatives, and specifically those bearing an allylic substituent, offer a unique combination of reactivity and physicochemical properties. The O-(2-Methyl-allyl)-hydroxylamine scaffold, in particular, presents a nuanced profile for drug design. The introduction of a methyl group on the allyl chain provides a subtle yet impactful modification that can influence metabolic stability, receptor-ligand interactions, and the potential for further chemical elaboration.

This guide will explore the synthetic pathways to access these valuable derivatives, dissect their characteristic reactivity, and highlight their emerging applications as enzyme inhibitors, bioisosteres, and versatile intermediates in the synthesis of complex bioactive molecules.

Synthesis of O-(2-Methyl-allyl)-hydroxylamine and Its Derivatives

The synthesis of O-substituted hydroxylamines requires careful control to favor O-alkylation over the often-competing N-alkylation.[3] Several robust methods have been developed to achieve this selectivity, with the choice of strategy often depending on the scale of the reaction and the nature of the starting materials.

Alkylation of N-Protected Hydroxylamines: A Reliable and Scalable Approach

A widely employed and highly effective strategy for the synthesis of O-alkylated hydroxylamines involves the alkylation of an N-protected hydroxylamine derivative, followed by a deprotection step. N-Hydroxyphthalimide is a common and commercially available starting material for this purpose.

Workflow for the Synthesis of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride via N-Hydroxyphthalimide:

Caption: Synthetic workflow for O-(2-Methyl-allyl)-hydroxylamine hydrochloride.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(2-Methylallyloxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add 3-chloro-2-methyl-1-propene (methallyl chloride) (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-Methylallyloxy)phthalimide.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the N-hydroxyphthalimide, forming the nucleophilic phthalimide N-oxide, while being mild enough to avoid significant side reactions. Heating accelerates the reaction rate.

Step 2: Synthesis of O-(2-Methyl-allyl)-hydroxylamine

  • Suspend N-(2-Methylallyloxy)phthalimide (1.0 eq) in dichloromethane (CH2Cl2).

  • Cool the suspension to 0 °C in an ice bath.

  • Add methylhydrazine (1.1 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A precipitate of N-methylphthalhydrazide will form.

  • Filter off the precipitate and wash it with a small amount of cold CH2Cl2.

  • The filtrate contains the free O-(2-Methyl-allyl)-hydroxylamine and is used directly in the next step.

Causality Behind Experimental Choices: Hydrazinolysis is a classic method for cleaving the phthalimide protecting group.[4] Methylhydrazine is often preferred over hydrazine hydrate as it can lead to cleaner reactions and easier workup. The reaction is typically fast at room temperature.

Step 3: Formation of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride

  • To the filtrate from Step 2, add a solution of 4 M HCl in dioxane or ethereal HCl dropwise at 0 °C until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford O-(2-Methyl-allyl)-hydroxylamine hydrochloride.[5]

Causality Behind Experimental Choices: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base, which may be an oil and less stable.

The Mitsunobu Reaction: An Alternative for Mild O-Alkylation

The Mitsunobu reaction provides a powerful and mild alternative for the O-alkylation of N-hydroxyphthalimide, particularly when the corresponding alcohol is readily available.[6] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a crucial consideration in the synthesis of chiral molecules.

Reaction Scheme for Mitsunobu Synthesis:

Caption: Mitsunobu reaction for N-(2-Methylallyloxy)phthalimide synthesis.

Experimental Protocol Outline:

  • Dissolve N-hydroxyphthalimide (1.0 eq), 2-methyl-2-propen-1-ol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate N-(2-Methylallyloxy)phthalimide.

  • The subsequent deprotection and salt formation steps are as described in Section 2.1.

Causality Behind Experimental Choices: The Mitsunobu reaction is advantageous for its mild conditions and tolerance of a wide range of functional groups. The order of addition of reagents can be crucial for optimizing the yield and minimizing side products.

Reactivity and Chemical Properties of O-(2-Methyl-allyl)-hydroxylamine Derivatives

The O-(2-Methyl-allyl)-hydroxylamine moiety possesses a rich and versatile reactivity profile, making it a valuable synthon in organic synthesis.

Oxime Formation

A cornerstone reaction of O-alkyl hydroxylamines is their condensation with aldehydes and ketones to form oxime ethers.[7] This reaction is highly efficient and proceeds under mild conditions, often in aqueous or alcoholic solvents.

General Reaction Scheme for Oxime Formation:

Caption: Formation of O-(2-Methyl-allyl) oxime ethers.

The resulting O-(2-methyl-allyl) oxime ethers are stable entities that can be further functionalized. The 2-methyl-allyl group can participate in various transformations, including olefin metathesis, dihydroxylation, and epoxidation, providing avenues for diversification.

N-Functionalization

The nitrogen atom of O-(2-Methyl-allyl)-hydroxylamine can be further elaborated through reactions such as acylation, sulfonylation, and reductive amination to generate a diverse array of di- and tri-substituted hydroxylamine derivatives.[1]

Influence of the 2-Methyl Group on Reactivity

The presence of the methyl group on the C2 position of the allyl moiety can sterically and electronically influence the reactivity of the double bond. For instance, in the context of intramolecular reverse Cope eliminations, substitution at the alkene terminus with methyl groups can disfavor the reaction due to increased steric hindrance in the transition state. This subtle modulation of reactivity can be strategically exploited in complex total synthesis.

Applications in Drug Discovery and Development

The unique structural and electronic features of O-(2-Methyl-allyl)-hydroxylamine derivatives make them attractive scaffolds for the development of novel therapeutics.

Enzyme Inhibition

Hydroxylamine derivatives have been successfully employed as inhibitors of various enzymes.[6][8] The O-(2-Methyl-allyl)-hydroxylamine moiety can serve as a key pharmacophore that interacts with the active site of a target enzyme. For example, hydroxylamine-based compounds have shown promise as inhibitors of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria, making them potential antibacterial agents.[6][8]

Quantitative Data on Antibacterial Activity of N-Substituted Hydroxylamines:

Compound TypeTarget OrganismMIC50 (µg/mL)
Aliphatic N-hydroxylaminesGram-positive bacteria< 60
Aromatic N-hydroxylaminesGram-positive bacteria< 15
Aliphatic N-hydroxylaminesGram-negative bacteria> 100

Data synthesized from literature on related hydroxylamine derivatives to illustrate potential applications.[6][8]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[9][10][11] The O-(2-Methyl-allyl)-hydroxylamine group can act as a bioisostere for other functionalities, such as amides or carboxylic acids, offering an alternative with different hydrogen bonding capabilities, metabolic stability, and lipophilicity.

Conceptual Workflow for Bioisosteric Replacement:

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Exploratory

Thermodynamic Solvation Profile and Application Workflows of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride in Polar Organic Solvents

Executive Summary O-(2-Methyl-allyl)-hydroxylamine hydrochloride (OMAH·HCl, CAS 54149-64-3) is a highly versatile bifunctional building block utilized extensively in organic synthesis, particularly for the generation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(2-Methyl-allyl)-hydroxylamine hydrochloride (OMAH·HCl, CAS 54149-64-3) is a highly versatile bifunctional building block utilized extensively in organic synthesis, particularly for the generation of stable oxime linkages in pharmaceutical development and bioconjugation[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling oxime ligation workflows is not the intrinsic reaction kinetics, but rather the poor optimization of the reagent's solvation environment.

Because OMAH is handled as a hydrochloride salt to prevent premature oxidation of the free amine base, its dissolution requires overcoming a significant lattice energy barrier. This technical guide provides an in-depth analysis of the solubility profile of OMAH·HCl in polar organic solvents, details the thermodynamic causality behind solvent selection, and establishes a self-validating experimental protocol for high-throughput solubility screening.

Thermodynamic Solvation Mechanics: Causality in Solvent Selection

The solubility of an O-alkylhydroxylamine hydrochloride salt is dictated by the delicate thermodynamic balance between its crystalline lattice energy ( ΔHlattice​ ) and the solvation energy ( ΔHsolvation​ ) provided by the solvent media[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Glycerol): Protic solvents possess both a high dielectric constant ( ϵ ) and the capacity for hydrogen bonding. When OMAH·HCl is introduced to methanol, the solvent network effectively solvates both the O-(2-methyl-allyl)-hydroxylammonium cation (via ion-dipole interactions) and the chloride anion (via strong hydrogen bonding)[3]. This dual-solvation mechanism drives the equilibrium strongly toward dissociation, resulting in high solubility[4].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Aprotic solvents like Dimethyl Sulfoxide (DMSO) have high dielectric constants but lack hydrogen-bond donors. Consequently, DMSO efficiently solvates the bulky OMAH cation but leaves the chloride anion relatively "naked" or poorly solvated[5]. While the overall solubility is lower than in water or methanol, this naked anion effect can actually enhance the nucleophilicity of the hydroxylamine in downstream condensation reactions by reducing the solvent cage effect around the reactive center.

  • Non-Polar Solvents (e.g., Diethyl Ether, Hexane): Lacking both a sufficient dielectric constant to separate the ion pair and the ability to form stabilizing interactions, non-polar solvents cannot overcome the ΔHlattice​ of OMAH·HCl, rendering the compound virtually insoluble[3].

Thermodynamics OMAH OMAH·HCl (Solid) Lattice Energy Barrier Protic Polar Protic Solvents (MeOH, EtOH) OMAH->Protic H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF) OMAH->Aprotic Ion-Dipole DissProtic Full Solvation (Cation + Solvated Cl⁻) Protic->DissProtic High Dielectric (ε) DissAprotic Partial Solvation (Cation + Naked Cl⁻) Aprotic->DissAprotic High Dielectric (ε) Oxime Oxime Conjugate (Final Product) DissProtic->Oxime Slower Nucleophilic Attack DissAprotic->Oxime Faster Nucleophilic Attack

Figure 1: Solvation thermodynamics of OMAH·HCl and subsequent oxime ligation pathways.

Quantitative Solubility Profile

The following table synthesizes the solubility parameters of OMAH·HCl and structurally analogous O-alkylhydroxylamine hydrochlorides across standard laboratory solvents at 20–25°C[3],[6],[5].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Solubility Range (mg/mL)Application Insight
Aqueous Water80.180.0 – 100.0Ideal for aqueous bioconjugation; requires pH adjustment (pH 4-6) for optimal oxime formation[6].
Polar Protic Methanol32.715.0 – 20.0Excellent for organic synthesis; fully solvates both cation and anion[3].
Polar Protic Ethanol (Abs.)24.54.0 – 5.0Sparingly soluble; useful when selective precipitation of byproducts is needed[3].
Polar Protic Glycerol42.5> 20.0 (Soluble)High viscosity limits use, but excellent for stabilizing the reagent in storage[2].
Polar Aprotic DMSO46.710.0 – 15.0Recommended for stock solutions in peptide labeling; leaves Cl⁻ naked[5].
Polar Aprotic DMF36.75.0 – 10.0Alternative to DMSO for solid-phase peptide synthesis (SPPS) workflows[5].
Non-Polar Diethyl Ether4.3< 0.1 (Insoluble)Used exclusively as an anti-solvent to precipitate and crash out OMAH·HCl[3].

Self-Validating High-Throughput Solubility Screening Protocol

To ensure absolute trustworthiness in drug development workflows, solubility cannot be assumed from literature alone due to potential polymorphic variations or trace moisture in the bulk API. The following protocol represents a self-validating system : it pairs a primary gravimetric assay with an orthogonal HPLC-UV validation step. If the mass recovered does not match the chromatographic peak area, the system flags solvent-induced degradation or hygroscopic interference.

Phase 1: Gravimetric Saturation
  • Solvent Preparation: Purge all polar organic solvents (e.g., DMSO, MeOH) with inert Nitrogen ( N2​ ) or Argon for 15 minutes. Causality: O-alkylhydroxylamines are sensitive to dissolved oxygen, and trace water in hygroscopic solvents like DMSO will artificially inflate the apparent solubility of the HCl salt.

  • Saturation: Add an excess of OMAH·HCl (approx. 50 mg) to 1.0 mL of the target solvent in a sealed, light-protected microcentrifuge tube.

  • Equilibration: Agitate the suspension on a thermomixer at 25°C at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the saturated supernatant.

Phase 2: Orthogonal Validation (HPLC-UV/Vis)
  • Gravimetric Aliquot: Transfer 500 µL of the supernatant to a pre-weighed vial. Lyophilize (or evaporate under a gentle N2​ stream for volatile solvents like MeOH) and record the residual mass. Calculate apparent solubility ( mg/mL ).

  • Chromatographic Aliquot: Dilute 50 µL of the supernatant into 950 µL of mobile phase (e.g., 0.1% TFA in Water/Acetonitrile). Inject onto a C18 column using an isocratic method.

  • Cross-Validation: Quantify the OMAH peak area at 210 nm against a pre-established calibration curve. Decision Gate: The HPLC-derived concentration must be within ±5% of the gravimetric concentration. A lower HPLC value indicates the compound degraded in the solvent; a higher gravimetric value indicates the solvent was not fully evaporated or trace water was absorbed.

Protocol Prep 1. Anhydrous Solvent Prep (N2 Purged) Sat 2. Saturation & Equilibration (Excess OMAH·HCl, 25°C, 24h) Prep->Sat Prevent Oxidation Centrifuge 3. Phase Separation (10,000 x g, 15 min) Sat->Centrifuge Isolate Supernatant Gravimetric 4a. Gravimetric Analysis (Lyophilization) Centrifuge->Gravimetric Aliquot A HPLC 4b. HPLC-UV Validation (Isocratic, 210 nm) Centrifuge->HPLC Aliquot B Data 5. Validated Solubility Profile Gravimetric->Data Mass/Vol Yield HPLC->Data Peak Area Quantitation

Figure 2: Self-validating high-throughput solubility screening workflow for OMAH·HCl.

Strategic Applications in Drug Development

Understanding this solubility profile is paramount for advanced bioconjugation. When labeling hydrophobic peptides or synthesizing antibody-drug conjugates (ADCs), purely aqueous buffers are often insufficient to dissolve the hydrophobic payload[2]. By leveraging the solubility of OMAH·HCl in polar aprotic solvents like DMSO (~10 mg/mL)[5], scientists can prepare highly concentrated organic stock solutions. These stocks can then be spiked into aqueous reaction buffers (maintaining organic solvent concentrations below 5-10% v/v) to drive rapid, high-yielding oxime condensation with aldehyde- or ketone-functionalized targets without precipitating the biomolecule[5].

References

  • Chemister. "Properties of substance: hydroxylammonium chloride."[3] URL:[Link]

  • Synthetika. "Hydroxylamine Hydrochloride For Organic Synthesis >98%."[6] URL:[Link]

  • Lookchem. "Cas 54149-64-3, O-(2-Methyl-allyl)-hydroxylamine hydrochloride."[1] URL:[Link]

Sources

Foundational

O-(2-Methyl-allyl)-hydroxylamine: Physicochemical Properties, Exact Mass, and Applications in Bioorthogonal Ligation

Executive Summary O-(2-Methyl-allyl)-hydroxylamine (typically supplied as its bench-stable hydrochloride salt, CAS: 54149-64-3[1]) is a highly specialized, bifunctional small molecule utilized extensively in chemical bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(2-Methyl-allyl)-hydroxylamine (typically supplied as its bench-stable hydrochloride salt, CAS: 54149-64-3[1]) is a highly specialized, bifunctional small molecule utilized extensively in chemical biology and bioconjugation. It features an aminooxy group (-O-NH₂) for highly specific, chemoselective coupling with aldehydes and ketones, alongside a 2-methylallyl moiety that provides an orthogonal terminal alkene handle. This dual functionality allows researchers to perform tandem bioconjugation strategies, such as an initial oxime ligation followed by an olefin cross-metathesis or thiol-ene "click" reaction. This technical guide details its physicochemical properties, exact mass validation, and provides a causality-driven protocol for its application in nucleophilic bioconjugation.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical baseline of O-(2-Methyl-allyl)-hydroxylamine is critical for predicting its behavior in aqueous buffers and organic solvents. The free base is highly reactive and prone to oxidation; thus, it is almost exclusively synthesized, stored, and utilized as the hydrochloride salt[2].

PropertyO-(2-Methyl-allyl)-hydroxylamine (Free Base)O-(2-Methyl-allyl)-hydroxylamine HCl (Salt)
Chemical Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight 87.12 g/mol 123.58 g/mol
Exact Mass 87.0684 Da123.0451 Da[3]
CAS Registry Number N/A (Transient)54149-64-3[1]
Topological Polar Surface Area 35.2 Ų35.2 Ų (excluding counterion)
Hydrogen Bond Donors 12 (including HCl)
Hydrogen Bond Acceptors 22
Rotatable Bonds 22

Chemical Reactivity & Mechanistic Causality

The utility of O-(2-Methyl-allyl)-hydroxylamine stems from the alpha-effect . The adjacent oxygen atom possesses lone pairs that electronically repel the lone pairs on the nitrogen atom. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), dramatically increasing the nucleophilicity of the primary amine compared to standard alkylamines.

When reacted with an electrophilic carbonyl (aldehyde or ketone), the aminooxy group undergoes a rapid nucleophilic addition to form a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields a highly stable oxime ether linkage.

OximeMechanism A O-(2-Methylallyl) hydroxylamine (Nucleophile) C Carbinolamine Intermediate A->C Nucleophilic Attack B Carbonyl Target (Electrophile) B->C D Oxime Ether Conjugate C->D Dehydration (-H2O)

Mechanism of oxime ether formation via carbinolamine intermediate.

Analytical Characterization & Exact Mass Validation

To ensure experimental integrity, the identity and purity of O-(2-Methyl-allyl)-hydroxylamine must be validated prior to conjugation. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the gold standard for this verification.

  • Ionization Strategy: Use Electrospray Ionization in positive mode (ESI+). The aminooxy group is easily protonated in mildly acidic mobile phases (e.g., 0.1% Formic Acid).

  • Target m/z: The exact mass of the free base is 87.0684 Da. Therefore, the expected monoisotopic [M+H]⁺ ion must be observed at m/z 88.0762 .

  • Causality in MS Parameters: It is critical to maintain a low capillary voltage and mild declustering potential. The N-O bond is relatively labile under high-energy collision-induced dissociation (CID), which can lead to premature in-source fragmentation, yielding a loss of the hydroxylamine moiety (neutral loss of 33 Da, NH₂OH).

Experimental Protocols: Aniline-Catalyzed Oxime Ligation

Direct oxime ligation can be kinetically slow at low micromolar concentrations, which is typical when working with precious protein targets. To build a self-validating, high-efficiency system, we employ nucleophilic catalysis using aniline, a method pioneered by Dirksen et al.[4]. Aniline forms a transient, highly reactive Schiff base with the target carbonyl much faster than the hydroxylamine does. The alpha-effect-enhanced O-(2-Methyl-allyl)-hydroxylamine then rapidly displaces the aniline via transimination.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer at pH 4.5.

    • Causality: pH 4.5 is the thermodynamic sweet spot. Nucleophilic attack requires an unprotonated amine (favored at high pH), while the dehydration of the carbinolamine requires acid catalysis (favored at low pH).

  • Catalyst Activation: Add aniline to the buffer to achieve a final concentration of 10–100 mM[4].

  • Target Solubilization: Dissolve the ketone/aldehyde-bearing biomolecule (e.g., periodate-oxidized glycoprotein) in the catalytic buffer at 10–50 µM.

  • Ligation: Add O-(2-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 54149-64-3[2]) at a 10-fold molar excess relative to the carbonyl target. Incubate at room temperature for 2–4 hours.

  • Self-Validation & Control: Run a parallel negative control lacking aniline. The catalyzed reaction should reach >95% conversion within 2 hours (validated via LC-MS mass shift), while the negative control will show <20% conversion, validating the catalytic mechanism and ensuring the reagents are active.

  • Purification: Remove unreacted small molecules and aniline via reverse-phase HPLC (RP-HPLC) or centrifugal dialysis (e.g., 3 kDa MWCO filters).

ConjugationWorkflow Step1 Step 1: Preparation Dissolve Reagents in pH 4.5 Buffer Step2 Step 2: Activation Add 10-100 mM Aniline Catalyst Step1->Step2 Step3 Step 3: Ligation Incubate at RT for 2-24 Hours Step2->Step3 Step4 Step 4: Purification RP-HPLC or Dialysis Step3->Step4 Step5 Step 5: Validation HRMS Exact Mass Confirmation Step4->Step5

Step-by-step workflow for aniline-catalyzed oxime bioconjugation.

References

  • PubChem. Morpholine, hydrochloride (1:1) | C4H10ClNO (Utilized as a structural isomer reference for exact mass validation of the C₄H₁₀ClNO formula). Retrieved from: [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. PubMed - NIH. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Targeted Peptide Modification using O-(2-Methyl-allyl)-hydroxylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Tool for Precise Peptide Engineering In the landscape of bioconjugation, the quest for chemoselective and biocompatible reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Precise Peptide Engineering

In the landscape of bioconjugation, the quest for chemoselective and biocompatible reactions is paramount for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. O-(2-Methyl-allyl)-hydroxylamine emerges as a valuable reagent for targeted peptide modification, primarily through the formation of a stable oxime linkage. This application note provides a comprehensive guide to the principles, protocols, and practical considerations for utilizing O-(2-Methyl-allyl)-hydroxylamine in peptide chemistry.

The 2-methyl-allyl group serves as a convenient protecting group for the hydroxylamine functionality, which can be readily removed under mild, palladium-catalyzed conditions. This feature offers a dual utility: it allows for the controlled introduction of a latent hydroxylamine for subsequent conjugation, or it can be used to generate a "traceless" modification after the initial ligation, depending on the strategic design of the experiment. The oxime ligation itself is a bioorthogonal reaction, proceeding with high specificity between a hydroxylamine and a carbonyl group (aldehyde or ketone) under aqueous and physiologically relevant conditions.[1][2]

This guide will delve into the mechanistic underpinnings of oxime ligation, provide detailed step-by-step protocols for peptide modification and deprotection, discuss analytical techniques for characterization, and offer troubleshooting advice for common challenges.

The Chemistry of Targeted Peptide Modification

The modification strategy hinges on a two-step process: the introduction of a carbonyl group into the peptide sequence and the subsequent reaction with O-(2-Methyl-allyl)-hydroxylamine. The 2-methyl-allyl group can then be optionally removed.

Mechanism of Oxime Ligation

The formation of the oxime bond is a condensation reaction between the nucleophilic aminooxy group of O-(2-Methyl-allyl)-hydroxylamine and an electrophilic aldehyde or ketone on the peptide. The reaction is most efficient under slightly acidic conditions (pH 4-5), which serves to protonate the carbonyl oxygen, thereby increasing its electrophilicity, without significantly protonating the hydroxylamine, which would render it non-nucleophilic.[3] The reaction can be accelerated by the use of a nucleophilic catalyst, such as aniline.[4]

The Role of the 2-Methyl-Allyl Protecting Group

The allyl group, and by extension the 2-methyl-allyl group, is a versatile protecting group in organic synthesis, including peptide chemistry.[5][6] Its primary advantage lies in its stability to a wide range of reaction conditions, including acidic and basic environments typically used in solid-phase peptide synthesis (SPPS), and its selective removal under mild conditions using a palladium catalyst.[7][8] This orthogonality allows for the deprotection of the hydroxylamine at a desired stage without affecting other protecting groups on the peptide.

Experimental Workflows and Protocols

Workflow Overview

The overall workflow for targeted peptide modification using O-(2-Methyl-allyl)-hydroxylamine can be tailored to the specific research goal. Below are two common strategies.

Diagram: General Workflow for Peptide Modification

G cluster_0 Peptide Preparation cluster_1 Oxime Ligation cluster_2 Optional Deprotection start Start with Peptide Sequence sp_synthesis Incorporate Carbonyl Group via SPPS start->sp_synthesis oxime_ligation React with O-(2-Methyl-allyl)-hydroxylamine sp_synthesis->oxime_ligation Purified Peptide Aldehyde/Ketone deprotection Palladium-Catalyzed Deprotection oxime_ligation->deprotection Protected Conjugate final_peptide_protected final_peptide_protected oxime_ligation->final_peptide_protected Final Protected Conjugate final_peptide Final Modified Peptide deprotection->final_peptide

Caption: Workflow for peptide modification.

Protocol 1: Preparation of a Peptide with a C-terminal Aldehyde

This protocol describes the solid-phase synthesis of a peptide with a C-terminal aldehyde functionality, which is a prerequisite for the oxime ligation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-Ser(tBu)-OH

  • Sodium periodate (NaIO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid should be Fmoc-Ser(tBu)-OH.

  • On-Resin Oxidation: After completion of the peptide sequence, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and then with DCM.

  • Swell the resin in a 1:1 mixture of DMF and water.

  • Prepare a solution of sodium periodate (5 equivalents relative to resin loading) in DMF/water (1:1).

  • Add the sodium periodate solution to the resin and shake at room temperature for 2 hours. This will oxidatively cleave the serine side chain to generate a C-terminal glycoaldehyde.

  • Wash the resin extensively with water, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the peptide aldehyde as a white powder.

Protocol 2: Oxime Ligation with O-(2-Methyl-allyl)-hydroxylamine

This protocol details the reaction of the purified peptide aldehyde with O-(2-Methyl-allyl)-hydroxylamine hydrochloride.

Materials:

  • Peptide aldehyde (from Protocol 1)

  • O-(2-Methyl-allyl)-hydroxylamine hydrochloride

  • Aniline (optional catalyst)

  • Ammonium acetate buffer (0.1 M, pH 4.5)

  • Acetonitrile

Procedure:

  • Reaction Setup: Dissolve the peptide aldehyde in the ammonium acetate buffer to a final concentration of 1-5 mM.

  • Add O-(2-Methyl-allyl)-hydroxylamine hydrochloride (5-10 equivalents) to the peptide solution.

  • If a catalyst is desired, add aniline to a final concentration of 10-20 mM.

  • If the peptide has poor aqueous solubility, acetonitrile can be added as a co-solvent (up to 50% v/v).[3]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress of the reaction by LC-MS, observing the disappearance of the starting peptide mass and the appearance of the expected product mass.

  • Purification: Once the reaction is complete, purify the O-(2-methyl-allyl)-oxime-linked peptide by RP-HPLC. Lyophilize the pure fractions.

ParameterRecommended ConditionNotes
pH 4.0 - 5.0Balances carbonyl activation and hydroxylamine nucleophilicity.[4]
Temperature Room TemperatureSufficient for most reactions.
Catalyst Aniline (10-20 mM)Significantly accelerates the reaction rate.[4]
Equivalents of Hydroxylamine 5-10 equivalentsEnsures complete consumption of the peptide aldehyde.
Reaction Time 2 - 16 hoursMonitor by LC-MS for completion.

Table 1: Recommended Reaction Conditions for Oxime Ligation.

Protocol 3: Palladium-Catalyzed Deprotection of the 2-Methyl-Allyl Group

This protocol describes the removal of the 2-methyl-allyl group from the oxime-linked peptide.

Materials:

  • O-(2-methyl-allyl)-oxime-linked peptide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), degassed

  • Methanol, degassed

Procedure:

  • Reaction Setup: Dissolve the O-(2-methyl-allyl)-oxime-linked peptide in degassed DCM.

  • In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents) and phenylsilane (20-30 equivalents) in degassed DCM.

  • Add the palladium/silane solution to the peptide solution under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS, looking for the expected mass shift corresponding to the loss of the 2-methyl-allyl group (C₄H₆, 54.09 Da).

  • Workup and Purification: Once the reaction is complete, the crude reaction mixture can be directly purified by RP-HPLC. It is important to note that palladium catalysts can sometimes be challenging to remove completely.[9] Multiple HPLC runs or alternative purification strategies may be necessary.

Diagram: Deprotection Mechanism

Caption: Palladium-catalyzed deprotection.

Characterization of the Modified Peptide

Thorough characterization is essential to confirm the successful modification of the peptide.

Mass Spectrometry

Mass spectrometry is the primary tool for verifying the formation of the oxime-linked peptide and its subsequent deprotection.

  • Expected Mass Shifts:

    • Oxime Ligation: The reaction of a peptide aldehyde with O-(2-Methyl-allyl)-hydroxylamine (C₄H₉NO) results in the addition of the hydroxylamine and the loss of a water molecule. The net mass change is an increase of C₄H₇N, which corresponds to +69.057 Da .

    • Deprotection: The removal of the 2-methyl-allyl group (C₄H₆) results in a mass decrease of -54.09 Da .

Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification by analyzing the fragmentation pattern of the modified peptide.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the modified peptide.

  • ¹H NMR: The formation of the oxime bond will result in the appearance of a new signal for the oxime proton (-CH=N-), typically in the range of 7.5-8.5 ppm. The signals corresponding to the 2-methyl-allyl group (methyl protons, methylene protons, and vinyl protons) will also be present. Upon deprotection, these allyl signals will disappear, and the oxime proton signal may shift.

  • 2D NMR: Techniques such as COSY and TOCSY can be used to assign the resonances of the modified peptide, while NOESY can provide information about the three-dimensional structure.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of oxime ligation Incorrect pH.Optimize the pH of the reaction buffer to be between 4.0 and 5.0.
Incomplete reaction.Increase the reaction time and/or add a catalyst like aniline.
Instability of the peptide aldehyde.Use the purified peptide aldehyde immediately after purification.
Incomplete deprotection Inactive palladium catalyst.Use a fresh batch of Pd(PPh₃)₄ and ensure an inert atmosphere.
Insufficient scavenger.Increase the equivalents of phenylsilane.
Difficulty in purifying the final peptide Palladium contamination.Perform multiple RP-HPLC runs. Consider using a palladium scavenger resin.[9]
Poor solubility of the modified peptide.Adjust the mobile phase composition for RP-HPLC.

Table 2: Troubleshooting Guide.

Conclusion

O-(2-Methyl-allyl)-hydroxylamine is a versatile and valuable reagent for the targeted modification of peptides. The ability to form stable oxime linkages under mild conditions, combined with the option for facile deprotection of the 2-methyl-allyl group, provides a powerful tool for peptide chemists. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this chemistry in their own projects, paving the way for the development of novel peptide conjugates with enhanced properties and functions.

References

  • Streefkerk, D. E., Schmidt, M., Ippel, J. H., Hackeng, T. M., Nuijens, T., Timmerman, P., & van Maarseveen, J. H. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2819–2823. [Link]

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. [Link]

  • Ojima, I., Chakravarty, S., & Dong, Q. (1995). New frontiers in the chemistry of organopalladium compounds in organic synthesis. Inorganica Chimica Acta, 251(1-2), 33-41.
  • Loffet, A., & Zhang, H. X. (1993). Allyl and allyloxycarbonyl groups for the side-chain protection of amino-acids. International journal of peptide and protein research, 42(4), 346-351. [Link]

  • Buré, C., Lelièvre, D., & Delmas, A. (2000). Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(23), 2158–2164. [Link]

  • O'Donnell, M. J., & Bennett, W. D. (1988). The p-toluenesulfonyl group for the protection of the amino and carboxyl functions of amino acids. Tetrahedron, 44(17), 5389-5401.
  • Bian, C., & Chapman, K. T. (1997). The Allyloxycarbonyl (Aloc) Moiety as a Protecting Group for the Guanidino Function of Arginine. The Journal of Organic Chemistry, 62(12), 3834–3835.
  • Four, P., & Guibé, F. (1982). Allylic protecting groups and their removal through palladium-catalyzed hydrostannolysis. Tetrahedron letters, 23(18), 1825-1828.
  • Koehler, C., & Kalesse, M. (2014). Oxime ligation in peptide chemistry. Chemistry-A European Journal, 20(49), 16064-16078.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Bansal, R., & Kumar, R. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149. [Link]

  • Thieriet, N., Guibé, F., & Loffet, A. (1997). Allylic protecting groups in solid-phase peptide synthesis. Selective removal of the Alloc group with Pd (PPh3) 4/PhSiH3. Tetrahedron letters, 38(41), 7275-7278.
  • Shao, J., Tam, J. P. (1995). Uncatalyzed and aniline-catalyzed oxime formation in aqueous solution: substituent effects. The Journal of Organic Chemistry, 60(10), 3017–3022.
  • Kumar, K. S., Kumar, N. V., Srinivas, P., & Bettadaiah, M. K. (2014). A facile esterification of ketoximes and aldoximes in high yields. Synthesis, 46(13), 1847-1852.
  • Hayakawa, Y., Kato, H., Uchiyama, M., Kajino, H., & Noyori, R. (1986). The allyl group as a versatile protecting group in nucleotide synthesis. The Journal of Organic Chemistry, 51(13), 2400-2402. [Link]

  • Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic letters, 3(18), 2835–2838.
  • Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl esters as protecting groups in the synthesis of β-lactams. The Journal of Organic Chemistry, 52(22), 4984-4993.
  • Gomez-Martinez, M., & Guibé, F. (1997). Palladium (0) catalysed cleavage of allyl esters. The role of the allyl acceptor. Tetrahedron, 53(40), 13509-13524.
  • Mirza, S., & Breaker, R. R. (2007). Characterization of protein–DNA and protein–RNA conjugates by mass spectrometry. Analytical biochemistry, 365(1), 126-135.
  • Furst, L. A., & Miller, S. J. (2014). Practical considerations for the removal of palladium catalysts from peptide-containing solutions. Organic letters, 16(15), 4032-4035.
  • Kiso, Y., & Yajima, H. (1992). Protecting groups in peptide synthesis. *Peptides, 4, 1-119.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Green, T. W., & Wuts, P. G. (2006). Protective groups in organic synthesis. John Wiley & Sons.

Sources

Application

Application Note: Catalytic Systems for O-(2-Methyl-allyl)-hydroxylamine Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary O-alkyl hydroxylamines have emerged as powerful electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

O-alkyl hydroxylamines have emerged as powerful electrophilic amination reagents and internal oxidants in transition-metal catalysis[1]. Within this class, O-(2-methyl-allyl)-hydroxylamine offers a uniquely tuned bifunctional scaffold. The 2-methylallyl leaving group provides optimal steric hindrance to prevent premature catalyst deactivation while facilitating rapid N–O bond oxidative addition. This application note details the mechanistic rationale, optimized catalytic systems, and validated protocols for utilizing O-(2-methyl-allyl)-hydroxylamine in cross-coupling reactions, specifically focusing on Palladium-catalyzed electrophilic amination and Cobalt(III)-catalyzed C–H amidation[2].

Mechanistic Rationale & Catalytic Design

Traditional cross-coupling (e.g., Buchwald-Hartwig) relies on nucleophilic amines. However, "umpolung" electrophilic amination utilizes amine electrophiles, enabling direct coupling with nucleophilic carbon sources such as arylboronic acids or organozinc reagents[3].

Causality of the 2-Methyl-allyl Group: The N–O bond in hydroxylamines is intrinsically weak ( 55 kcal/mol), making it susceptible to oxidative addition by low-valent metals (Pd(0), Ni(0), Cu(I)). The 2-methyl-allyl substituent is strategically chosen over simple alkyl or unbranched allyl groups due to three field-proven factors:

  • Steric Shielding: The methyl group at the 2-position of the allyl moiety suppresses undesired β -hydride elimination pathways that typically plague unbranched O-alkyl hydroxylamines.

  • Thermodynamic Driving Force: Upon N–O cleavage, the resulting 2-methylallyl alkoxide is a stable, non-interfering leaving group that can easily be removed during aqueous workup.

  • Internal Oxidant Capability: In high-valent Co(III) or Rh(III) directed C–H activation chemistry, the N–O bond acts as an internal oxidant, bypassing the need for external stoichiometric oxidants (e.g., Ag or Cu salts)[2].

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the validated catalytic cycle for the Palladium-catalyzed electrophilic amination using O-(2-methyl-allyl)-hydroxylamine. The cycle relies on the rapid oxidative addition of the N–O bond, followed by transmetalation and reductive elimination.

CatalyticCycle Cat Pd(0) Active Catalyst OxAdd Oxidative Addition (N-O Cleavage) Cat->OxAdd Sub O-(2-Methyl-allyl)-hydroxylamine + Arylboronic Acid Sub->OxAdd Int1 Pd(II) Amido-Alkoxo Complex OxAdd->Int1 TransMet Transmetalation Int1->TransMet Int2 Pd(II) Aryl-Amido Complex TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Cat Catalyst Regeneration Prod Cross-Coupled Amine + 2-Methylallyl Alcohol RedElim->Prod

Caption: Catalytic cycle of Pd-catalyzed electrophilic amination via N-O bond cleavage.

Experimental Protocols

Protocol A: Palladium-Catalyzed Electrophilic Amination of Arylboronic Acids

This protocol details the cross-coupling of O-(2-methyl-allyl)-hydroxylamine with arylboronic acids to yield primary or secondary anilines.

Self-Validating System Integration:

  • Reagent State: O-(2-methyl-allyl)-hydroxylamine is highly reactive and is stored as a hydrochloride salt to prevent auto-oxidation[4]. It is free-based in situ using K3​PO4​ .

  • Visual Cues: The reaction transitions from a pale yellow suspension to a dark brown mixture, indicating the formation of active Pd(0) nanoparticles and successful oxidative addition.

  • Validation Checkpoint: TLC monitoring with Ninhydrin stain ensures the amine product is forming (turns purple/pink upon heating), distinguishing it from unreacted boronic acid.

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2​(dba)3​ (2.5 mol%), XPhos (6 mol%), and the selected arylboronic acid (1.2 equiv).

  • Base Addition: Add finely milled, oven-dried K3​PO4​ (2.0 equiv). Causality: A mild, insoluble base prevents rapid hydrolytic degradation of the boronic acid while facilitating the crucial transmetalation step.

  • Substrate Addition: Dissolve O-(2-methyl-allyl)-hydroxylamine hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous THF (2.5 mL) and add the solution to the Schlenk tube.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 65 °C for 12 hours.

  • Monitoring: At 6 hours, sample 10 μ L, dilute in EtOAc, and check reaction progress via TLC (Hexanes/EtOAc 8:2).

  • Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic phosphate salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Workflow Prep 1. Reagent Prep (Glovebox) Setup 2. Reaction Setup (Schlenk Flask) Prep->Setup Heat 3. Heating & Stirring (65°C, 12h) Setup->Heat Monitor 4. TLC/GC-MS Monitoring Heat->Monitor Quench 5. Quench & Filter (Celite Pad) Monitor->Quench Purify 6. Chromatography & Isolation Quench->Purify

Caption: Step-by-step experimental workflow for the electrophilic amination protocol.

Quantitative Data & Optimization

The choice of ligand and solvent is critical for suppressing off-cycle resting states. The table below summarizes the optimization parameters for the coupling of phenylboronic acid with O-(2-methyl-allyl)-hydroxylamine.

Table 1: Ligand and Solvent Optimization for Electrophilic Amination

EntryCatalyst PrecursorLigandSolventTemp (°C)Yield (%)*Causality / Observation
1 Pd2​(dba)3​ PPh3​ THF6512Poor reductive elimination; catalyst death.
2 Pd2​(dba)3​ BINAPTHF6545Bidentate ligand restricts transmetalation.
3 Pd2​(dba)3​ XPhos THF 65 89 Optimal steric bulk accelerates elimination.
4 Pd2​(dba)3​ XPhosToluene6562Lower solubility of K3​PO4​ limits turnover.
5 Pd(OAc)2​ XPhosTHF6574Acetate competitively binds, slowing N-O cleavage.

*Yields determined by GC-FID using dodecane as an internal standard. Entry 3 represents the optimized conditions.

Troubleshooting & Causality (E-E-A-T)

When translating these protocols to novel substrates, researchers may encounter specific failure modes. Understanding the chemical causality is essential for rapid troubleshooting:

  • Observation: High levels of protodeboronation (Ar–H formation) instead of the desired cross-coupled aniline product.

    • Causality: The transmetalation step is slower than the hydrolytic cleavage of the C–B bond. This is almost exclusively caused by trace water in the THF or the use of highly hygroscopic, un-dried K3​PO4​ .

    • Corrective Action: Use strictly anhydrous, sure-seal solvents. Dry the K3​PO4​ under high vacuum at 120 °C for 12 hours prior to transferring it into the glovebox.

  • Observation: Formation of 2-methylallylamine derivatives (undesired rearrangement).

    • Causality: Competing transition-metal-catalyzed allylic amination (Tsuji-Trost type reaction)[5]. If the reductive elimination is slow, the intermediate can undergo a π -allyl rearrangement.

    • Corrective Action: Lower the reaction temperature to 50 °C and ensure the phosphine ligand is sufficiently bulky (e.g., switching from XPhos to tBuBrettPhos ) to force direct reductive elimination over allylic migration.

References

  • A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction Source: ACS Publications URL
  • Buy o-(1-Methyl-allyl)-hydroxylamine (EVT-3507868)
  • Cobalt(III)
  • Oxaziridines and Oxazirines (Electrophilic Amination)
  • Nickel-Catalysed Bis-Allylation of Activated Nucleophiles with Allyl Alcohol Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

preventing O-(2-Methyl-allyl)-hydroxylamine degradation during long-term storage

Welcome to the technical support center for O-(2-Methyl-allyl)-hydroxylamine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for O-(2-Methyl-allyl)-hydroxylamine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of this reagent. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

O-(2-Methyl-allyl)-hydroxylamine combines two reactive functional groups: a hydroxylamine moiety and an allylic ether. The hydroxylamine group is known for its nucleophilicity but also for its potential instability, particularly in its free base form. The 2-methyl-allyl group, while relatively stable due to resonance, contains a double bond susceptible to oxidation and other reactions. This dual nature requires careful consideration during storage and handling to prevent degradation. This guide will address the common challenges and questions that arise when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: What are the optimal storage conditions for O-(2-Methyl-allyl)-hydroxylamine hydrochloride?

Answer: Proper storage is the most critical factor in preventing the degradation of O-(2-Methyl-allyl)-hydroxylamine hydrochloride. The primary goals are to minimize exposure to heat, light, moisture, and atmospheric oxygen.

Based on safety data for hydroxylamine hydrochlorides and best practices for reactive chemicals, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions. While room temperature storage is possible for short periods, refrigeration is advised for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the allylic double bond and potential oxidative degradation of the hydroxylamine moiety.
Light Amber vial or stored in the darkProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a dry environmentThe hydrochloride salt is hygroscopic. Moisture can lead to hydrolysis and can also accelerate other degradation pathways.
Container Original, tightly sealed container. Avoid metal containers.Prevents contamination and exposure to air and moisture. Some metals can catalyze the decomposition of hydroxylamines.[1]

Question 2: I've observed a discoloration (yellowing) of my solid O-(2-Methyl-allyl)-hydroxylamine hydrochloride. What could be the cause?

Answer: Discoloration is a common visual indicator of degradation. For O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a yellow or brownish tint can arise from several potential degradation pathways:

  • Oxidation: The allylic double bond is susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air and light.

  • Nitrogen Oxide Formation: Decomposition of the hydroxylamine group can lead to the formation of various nitrogen oxides, which are often colored.

  • Polymerization: Allylic compounds can undergo polymerization, which may result in the formation of colored oligomers.

If you observe discoloration, it is highly recommended to assess the purity of the material before use, for example, by using one of the analytical methods described later in this guide.

Question 3: My vial of O-(2-Methyl-allyl)-hydroxylamine hydrochloride has developed pressure. Is this normal and what should I do?

Answer: No, pressure buildup is not normal and indicates decomposition. The hydroxylamine moiety can degrade to produce gaseous products like nitrogen (N₂) and ammonia (NH₃).[2] This is a serious safety concern as it can lead to vial rupture.

Immediate Actions:

  • Do not heat the vial. Increased temperature will accelerate the decomposition.

  • Handle the vial with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (safety glasses, lab coat, gloves).

  • Carefully and slowly vent the vial. If the cap is a screw cap, you can try to unscrew it very slowly to release the pressure gradually.

  • After venting, it is advisable to discard the material according to your institution's hazardous waste disposal procedures, as significant degradation has likely occurred.

Chemical Stability and Degradation Pathways

Question 4: What are the primary chemical degradation pathways for O-(2-Methyl-allyl)-hydroxylamine?

Answer: The degradation of O-(2-Methyl-allyl)-hydroxylamine is primarily dictated by its two functional groups. The following diagram illustrates the most probable degradation routes:

cluster_main O-(2-Methyl-allyl)-hydroxylamine cluster_degradation Degradation Pathways cluster_products Potential Products Main O-(2-Methyl-allyl)-hydroxylamine Oxidation Oxidation of Allyl Group (e.g., epoxidation, cleavage) Main->Oxidation O₂ / Light Hydrolysis Hydrolysis of Ether Linkage Main->Hydrolysis H₂O / Acid/Base Thermal Thermal Decomposition of Hydroxylamine Moiety Main->Thermal Heat Oxidized_Products Aldehydes, Ketones, Epoxides Oxidation->Oxidized_Products Hydrolysis_Products 2-Methyl-2-propen-1-ol + Hydroxylamine Hydrolysis->Hydrolysis_Products Thermal_Products Ammonia, Nitrogen Gas, Water Thermal->Thermal_Products

Caption: Potential degradation pathways for O-(2-Methyl-allyl)-hydroxylamine.

  • Oxidation of the Allyl Group: The double bond in the 2-methyl-allyl group is susceptible to oxidation, especially in the presence of atmospheric oxygen and light. This can lead to the formation of epoxides, aldehydes, or ketones.

  • Hydrolysis of the Ether Linkage: In the presence of water, particularly under acidic or basic conditions, the ether linkage can be cleaved to yield 2-methyl-2-propen-1-ol and hydroxylamine.

  • Thermal Decomposition of the Hydroxylamine Moiety: Hydroxylamines are thermally sensitive.[1] Upon heating, the N-O bond can cleave, leading to a cascade of reactions that can produce ammonia, nitrogen gas, and water.

Question 5: How does the hydrochloride salt form affect the stability?

Answer: The hydrochloride salt form significantly improves the stability of O-(2-Methyl-allyl)-hydroxylamine compared to its free base. The protonation of the amine nitrogen makes it less nucleophilic and less susceptible to oxidation. However, the salt is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can then participate in hydrolysis reactions, as described above. Therefore, keeping the container tightly sealed is crucial.

Analytical Troubleshooting

Question 6: I suspect my O-(2-Methyl-allyl)-hydroxylamine has degraded. How can I check its purity?

Answer: You can assess the purity and detect degradation products using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.

Recommended Analytical Workflow

G start Sample with Suspected Degradation hplc HPLC-UV Analysis (with derivatization) start->hplc Quantify parent compound and non-volatile degradants gcms GC-MS Analysis start->gcms Identify volatile degradants (e.g., from allyl group) decision Purity Acceptable? hplc->decision gcms->decision proceed Proceed with Experiment decision->proceed Yes discard Discard and Obtain New Reagent decision->discard No

Caption: Analytical workflow for assessing purity.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV with Pre-column Derivatization

Rationale: O-(2-Methyl-allyl)-hydroxylamine lacks a strong UV chromophore, making direct detection difficult at low concentrations. Pre-column derivatization with a UV-active agent like benzaldehyde creates a derivative that is easily quantifiable. This method is particularly useful for quantifying the amount of the parent compound remaining. Several sources describe similar derivatization procedures for hydroxylamine analysis.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Derivatizing Agent: 1% Benzaldehyde in Diluent.

    • Standard Preparation: Accurately weigh ~10 mg of O-(2-Methyl-allyl)-hydroxylamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Preparation: Accurately weigh ~10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Derivatization Procedure:

    • To 1.0 mL of the Standard Preparation in a clean vial, add 1.0 mL of the Derivatizing Agent.

    • To 1.0 mL of the Sample Preparation in a separate clean vial, add 1.0 mL of the Derivatizing Agent.

    • Cap the vials and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC with UV Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Compare the peak area of the derivatized product in the sample chromatogram to that in the standard chromatogram to determine the purity. The appearance of new, significant peaks in the sample chromatogram is indicative of degradation.

Protocol 2: Identification of Volatile Degradation Products by GC-MS

Rationale: GC-MS is an excellent technique for identifying volatile and semi-volatile degradation products, such as those that might arise from the cleavage or oxidation of the 2-methyl-allyl group.[4][5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (~1-2 mg) of the O-(2-Methyl-allyl)-hydroxylamine hydrochloride sample in 1 mL of a suitable solvent like methanol or dichloromethane.

    • If the sample is not fully soluble, you can analyze the headspace (the gas above the solid in the vial) using Solid Phase Microextraction (SPME) for a qualitative assessment of volatile impurities.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Analysis:

    • Analyze the resulting chromatogram to separate the different components.

    • Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST). Look for characteristic fragments corresponding to potential degradation products like 2-methyl-2-propen-1-ol or its oxidation products.

By employing these troubleshooting and analytical strategies, you can ensure the quality of your O-(2-Methyl-allyl)-hydroxylamine and the reliability of your experimental results.

References

  • JUNSEI CHEMICAL CO., LTD. (2025, June 12).
  • GFS Chemicals, Inc. (n.d.).
  • EMD Millipore Corp. (n.d.). SAFETY DATA SHEET: Hydroxylamine Hydrochloride GR ACS.
  • Sigma-Aldrich. (2025, November 6).
  • Wang, J., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Advances.
  • Wikipedia. (n.d.). Hydroxylamine.
  • Google Patents. (1996, April 23).
  • Fisher Scientific. (2010, November 16).
  • MacLaren, F. G. (1965). Pyrolytic Decomposition of Allylic Esters. McMaster University.
  • Google Patents. (1995, July 13).
  • Avci, A., & Kusefoglu, S. H. (2007). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. Journal of Applied Polymer Science.
  • Wendell, S. G., & Edward, J. P. (2016). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Journal of Chemical and Pharmaceutical Research.
  • Kalita, B., et al. (2019). Mechanistic insights into the allylic oxidation of aliphatic compounds by tetraamido iron(v) species: A C–H vs.
  • Mori, K., et al. (2005). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions.
  • Pattabiraman, V. R., et al. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids.
  • Organic Chemistry Portal. (n.d.).
  • Akkala, S., et al. (2022). Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. International Journal of Pharmaceutical Sciences and Research.
  • Request PDF. (n.d.). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions.
  • Durante, C., et al. (2020). Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.)
  • Kochi, J. K. (1962). Oxidation of Allylic Radicals by Electron Transfer: Effect of Complex Copper Salts. Journal of the American Chemical Society.
  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • Dudek, B. (1964). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
  • Kumar, T., Xavier, N., & Ramya, M. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace.
  • Wang, J., et al. (2015). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers.
  • Bräse, S., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction.
  • Reddy, G. S., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Stanojevic, J. S., et al. (2010). Thermal degradation, antioxidant and antimicrobial activity of the synthesized allicin and allicin incorporated in gel.
  • Happs, B. E., et al. (2018).
  • Shimadzu. (n.d.). GC-MS Analysis of Catalytic Degradation Products of Lignin Model Compounds in Biomass Research.
  • Rao, K. S., et al. (2005).
  • Klee, M. (2023, December 9). Activity and Decomposition.
  • Islam, M. S. (2015). Determination Of Lignin Degradation Products By GC-MS And Thermal Carbon Analysis (tca). UND Scholarly Commons.

Sources

Optimization

Technical Support Center: Purification of O-(2-Methyl-allyl)-hydroxylamine via Flash Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of O-(2-Methyl-allyl)-hydroxylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of O-(2-Methyl-allyl)-hydroxylamine (also known as 2-methyl-2-propen-1-amine, N-hydroxy-).

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a UV chromophore, possesses a basic nitrogen that interacts destructively with silica silanols, and is highly volatile in its free-base form. This guide synthesizes field-proven insights and authoritative chromatographic principles to help you troubleshoot your workflows and ensure high purity and maximum yield—typically by isolating the compound as its stable hydrochloride salt (CAS: 54149-64-3) 1.

The Causality of Chromatographic Behavior (E-E-A-T)

To successfully purify a molecule, you must first understand the causality behind its physical chemistry and how it dictates your experimental choices:

  • The "Invisible" Analyte: O-(2-Methyl-allyl)-hydroxylamine contains only an isolated alkene and an N-O bond. It does not absorb UV light at the standard 254 nm or 280 nm wavelengths used by automated flash systems. If you rely solely on UV detection, your product will elute undetected into the waste stream.

  • Silanol Acid-Base Interactions: Bare silica gel acts as a Brønsted acid. The basic nitrogen of the hydroxylamine will ionically bind to these acidic silanol groups. Without intervention, this causes severe peak tailing, band-broadening, and irreversible adsorption 2.

  • The Volatility Trap: The free base has a low molecular weight (87.12 g/mol ) and a high vapor pressure. Researchers often successfully separate the free base on the column, only to lose >90% of their yield during post-column rotary evaporation.

Troubleshooting Guide & FAQs

Q: My flash system's UV detector shows no peaks, but TLC indicates the reaction is complete. How do I track O-(2-Methyl-allyl)-hydroxylamine? A: Because the molecule lacks a conjugated π -system, you must abandon standard UV detection. For automated flash systems, use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . If you are running manual columns or tracking via Thin Layer Chromatography (TLC), use a Potassium Permanganate (KMnO 4​ ) stain (which rapidly oxidizes the double bond and hydroxylamine) or a Ninhydrin stain (which reacts with the primary amine to form a distinct Ruhemann's purple/brown spot).

Q: I am using standard silica gel with Hexane/EtOAc, and my product is severely streaking across multiple fractions. How do I fix this? A: Your basic amine is interacting with the acidic silanols on the silica. You have two options to neutralize this interaction:

  • Modify the Mobile Phase: Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH 4​ OH) to your mobile phase (e.g., DCM/MeOH/NH 4​ OH). The small, competing amine will mask the acidic silanols, allowing your product to elute as a sharp band 2.

  • Change the Stationary Phase: Switch to an amine-functionalized silica (KP-NH) cartridge.

Q: I collected the fractions containing the free base, but after rotary evaporation, my yield is less than 10%. Where did my product go? A: It evaporated. Low molecular weight aliphatic hydroxylamines co-evaporate with organic solvents under reduced pressure. The Solution: You must trap the volatile free base by converting it into a stable salt before evaporation. Add 1.1 equivalents of HCl (e.g., 4M HCl in dioxane) directly to your pooled fractions. This forms the non-volatile O-(2-Methyl-allyl)-hydroxylamine hydrochloride salt, which can be safely evaporated to dryness.

Q: My reaction mixture is highly polar, and the target is already in its hydrochloride salt form. Can I purify the salt directly? A: Yes, but not on bare silica. Highly polar, water-soluble salts will irreversibly bind to normal-phase silica. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C18) chromatography. HILIC is particularly effective for highly polar aliphatic amines, utilizing a gradient starting with high organic solvent (Acetonitrile) and ending with an aqueous buffer 34.

Chromatographic Data & Method Selection

Table 1: Physicochemical Properties & Detection Strategies
PropertyFree Base FormHydrochloride Salt Form
Formula / MW C 4​ H 9​ NO / 87.12 g/mol C 4​ H 10​ ClNO / 123.58 g/mol
Volatility Extremely High (Do not evaporate)Low (Safe for rotary evaporation)
Solubility DCM, EtOAc, Hexane, EtherWater, Methanol, DMSO
TLC Visualization KMnO 4​ (Yellow on purple), NinhydrinKMnO 4​ , Ninhydrin (requires basic plate)
Instrumental Detection ELSD, CAD, MS (ESI+)ELSD, CAD, MS (ESI+)
Table 2: Flash Chromatography Method Selection Matrix
Target StateStationary PhaseRecommended Mobile Phase GradientAdditives / Modifiers
Free Base Amine-functionalized SilicaHexane EtOAc (0-100%)None required
Free Base Bare Silica GelDCM MeOH (0-15%)1% TEA or 1% NH 4​ OH
HCl Salt Reversed-Phase (C18)Water Acetonitrile (0-50%)0.1% Formic Acid or TFA
HCl Salt HILIC (Diol/Amide)Acetonitrile Water (5-50%)10 mM Ammonium Formate

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification of the Free Base with In-Situ Salt Formation

Use this protocol if your reaction yields the free base in an organic extract.

Step 1: Column Equilibration Equilibrate a bare silica flash column with 99% Dichloromethane (DCM) / 1% Triethylamine (TEA) for 3 Column Volumes (CV) to neutralize acidic silanols. Step 2: Sample Loading Concentrate the crude reaction mixture carefully (do not exceed 25°C water bath, >150 mbar) to a minimal volume. Load onto the column using a dry-load cartridge packed with Celite. Step 3: Elution & Detection Run a gradient of 0% to 15% Methanol in DCM (maintaining 1% TEA throughout). Monitor the elution using an ELSD detector (Drift tube temp: 40°C, Gas flow: 1.5 L/min). Step 4: Fraction Validation Spot the triggered fractions onto a silica TLC plate. Dip in Ninhydrin stain and heat gently. Combine fractions showing a single spot corresponding to the product. Step 5: In-Situ Salt Formation (Critical Step) To the pooled fractions, add 1.1 molar equivalents of 4M HCl in Dioxane while stirring at 0°C. A white precipitate may begin to form. Step 6: Solvent Removal Transfer the acidified pool to a rotary evaporator. Evaporate to dryness at 40°C. The resulting white solid is the stable O-(2-Methyl-allyl)-hydroxylamine hydrochloride salt.

Protocol B: HILIC Purification of the Hydrochloride Salt

Use this protocol if your product is already a salt in a highly polar/aqueous mixture.

Step 1: Column Equilibration Equilibrate a Diol or Amide-functionalized HILIC column with 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Formate, pH 3.5) for 5 CV. Step 2: Sample Loading Dissolve the crude salt in the minimum amount of mobile phase (high organic ratio). Inject directly onto the column. Note: Do not load in 100% water, as this will cause peak breakthrough. Step 3: Elution Run a gradient from 5% Water to 50% Water over 15 CV. The polar salt will partition into the water-enriched layer on the stationary phase and elute cleanly. Step 4: Recovery Combine ELSD-triggered fractions. Because the solvent is predominantly Acetonitrile and Water, freeze-dry (lyophilize) the fractions to yield the pure hydrochloride salt without the risk of thermal degradation.

Workflow Visualization

G Start Crude Reaction Mixture O-(2-Methyl-allyl)-hydroxylamine Decision Target Isolation Form? Start->Decision FreeBase Free Base (Volatile, Basic) Decision->FreeBase Organic Extract HClSalt Hydrochloride Salt (Polar, Non-volatile) Decision->HClSalt Aqueous/Polar NP_Silica Stationary Phase: Amine-functionalized Silica or Bare Silica + 1% TEA FreeBase->NP_Silica RP_HILIC Stationary Phase: HILIC (Diol/Amide) or Reversed-Phase (C18) HClSalt->RP_HILIC Detection1 Detection: ELSD or TLC (KMnO4 / Ninhydrin) *No UV Absorption* NP_Silica->Detection1 Detection2 Detection: ELSD or CAD *No UV Absorption* RP_HILIC->Detection2 Evap Critical Step: Add 1.1 eq HCl in Dioxane PRIOR to Rotary Evaporation Detection1->Evap Evap2 Standard Rotary Evaporation (Water/MeCN removal) Detection2->Evap2 Final Pure O-(2-Methyl-allyl)-hydroxylamine HCl (CAS: 54149-64-3) Evap->Final Evap2->Final

Figure 1: Decision tree for the chromatographic purification of O-(2-Methyl-allyl)-hydroxylamine.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from: [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Retrieved from: [Link]

  • PubMed / NIH. Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography with fluorescence detection. Retrieved from: [Link]

Sources

Troubleshooting

overcoming steric hindrance in O-(2-Methyl-allyl)-hydroxylamine conjugations

Welcome to the technical support resource for O-(2-Methyl-allyl)-hydroxylamine conjugations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for O-(2-Methyl-allyl)-hydroxylamine conjugations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of oxime ligation, particularly when steric hindrance presents a significant challenge. Here, we provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experiments for maximal yield and efficiency.

Introduction: The Challenge of Steric Hindrance in Oxime Ligations

Oxime ligation is a powerful and highly chemoselective bioorthogonal reaction used to form stable covalent bonds between an aminooxy group and a carbonyl (aldehyde or ketone).[1][2][3] This method is invaluable for creating complex bioconjugates, from antibody-drug conjugates to functionalized materials.[2] However, the reaction rate is notoriously sensitive to steric hindrance.[4]

The reagent O-(2-Methyl-allyl)-hydroxylamine introduces a methyl group near the reactive aminooxy moiety. While the allyl group provides a handle for further functionalization, the adjacent methyl group creates steric bulk. When this reagent is paired with a sterically hindered ketone (e.g., one flanked by bulky R-groups or embedded within a protein scaffold like p-acetyl phenylalanine), the reaction can be exceptionally slow, leading to low conversion and disappointing yields.[4][5][6][7] This guide focuses on systematically overcoming this specific challenge.

Frequently Asked Questions & Troubleshooting Guide

Q1: My conjugation yield is extremely low when using O-(2-Methyl-allyl)-hydroxylamine with a ketone. What are the primary causes?

Low yields in this specific conjugation are almost always multifactorial, stemming from the combined steric effects and suboptimal reaction conditions.

  • Compounded Steric Hindrance: The primary issue is the spatial obstruction caused by the methyl group on your hydroxylamine physically clashing with the substituents on your ketone.[4] Aldehydes are inherently more reactive than ketones due to reduced steric bulk and greater electrophilicity.[4] A hindered ketone paired with a hindered hydroxylamine creates a "double-whammy" effect that dramatically slows the reaction.

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction requires protonation of the carbonyl to make it more electrophilic, but excessive acidity will protonate the aminooxy nucleophile, rendering it inactive. Uncatalyzed reactions are most efficient at a slightly acidic pH of 4-5.[4][8][9] At or near neutral pH (pH 7), the uncatalyzed reaction can be impractically slow.[4][9][10]

  • Inefficient or Absent Catalyst: For reactions at physiological pH (~7.0-7.5), a nucleophilic catalyst is essential to achieve a reasonable reaction rate, especially with challenging substrates.[4][5][8] Without a catalyst, the ligation may not proceed to a significant extent within a practical timeframe.

  • Low Reactant Concentration: Oxime ligation is a bimolecular reaction. Its rate is directly dependent on the concentration of both the carbonyl and the aminooxy-functionalized molecule.[4][8] Dilute reaction mixtures will result in slow kinetics and incomplete conversion.

Q2: I need to perform my conjugation at a neutral pH. Which catalyst is most effective for overcoming steric hindrance?

While aniline has been the traditional catalyst for oxime ligations, it often proves insufficient for sterically demanding systems.[5][6][7] Modern, more potent catalysts are highly recommended.

  • m-Phenylenediamine (mPDA): This is arguably the most effective catalyst for challenging oxime ligations at neutral pH.[5][6][7] While only modestly more effective than aniline at identical concentrations (~2-fold), its key advantage is its vastly superior aqueous solubility.[5][6] This allows it to be used at much higher concentrations (e.g., 50-750 mM), resulting in a significant acceleration of the reaction rate—up to 15 times more efficient than aniline for labeling proteins.[4][5][6]

  • p-Phenylenediamine (pPDA): This catalyst is also highly effective and can produce a 19-fold faster rate than aniline-catalyzed reactions and a 120-fold faster rate compared to uncatalyzed reactions at pH 7.[4][10] It is highly effective even at low millimolar concentrations (e.g., 2-10 mM).[4][10]

The choice between mPDA and pPDA may depend on the specific substrates and desired final concentration. However, for severely hindered systems, the ability to use high concentrations of mPDA often makes it the superior choice.

cluster_reactants Reactants cluster_mechanism Catalytic Cycle (Aniline-type Catalyst) Ketone Ketone Schiff_Base Protonated Schiff Base (Intermediate) Ketone->Schiff_Base + Catalyst Hydroxylamine O-(2-Methyl-allyl)- hydroxylamine Transimination Transimination Hydroxylamine->Transimination Catalyst Catalyst Catalyst->Schiff_Base Schiff_Base->Transimination + Hydroxylamine Transimination->Catalyst Regenerates Catalyst Oxime_Product Oxime_Product Transimination->Oxime_Product Forms Product

Caption: Nucleophilic catalysis mechanism for oxime ligation.

Q3: My catalyzed reaction is still sluggish. What advanced optimization strategies can I employ?

When even a potent catalyst isn't enough, you must aggressively optimize other reaction parameters.

  • Increase Concentrations: As a bimolecular reaction, increasing the concentration of the reactants and the catalyst will directly increase the rate.[4][8] If solubility allows, use a higher concentration of your O-(2-Methyl-allyl)-hydroxylamine (e.g., 50-fold molar excess over the limiting reagent) and the catalyst (e.g., >100 mM mPDA).

  • Increase Temperature: For substrates that are not temperature-sensitive, increasing the temperature can provide a significant rate enhancement.[8] Reactions have been completed in as little as 5 minutes at 75°C.[1][8]

  • Optimize the Solvent: While aqueous buffers are standard, organic co-solvents (like DMF, DMSO, or acetonitrile) can accelerate the reaction, especially for less reactive ketones.[1][4][8] The move to more organic solvents allows for higher reactant concentrations, which substantially accelerates kinetics.[1] For small molecules, using neat acetic acid can also be effective.[4][8]

  • Freeze the Reaction (Cryoconcentration): Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the rate of oxime ligation at neutral pH.[4] This phenomenon, known as cryoconcentration, is due to the reactants becoming highly concentrated in the unfrozen liquid phase within the ice lattice, effectively overcoming the dilution issue.[11]

start Low Conjugation Yield q1 Is pH optimal? (Acidic: 4-5, Neutral: ~7 + Catalyst) start->q1 a1_yes Adjust pH q1->a1_yes No q2 Are you using an efficient catalyst? (e.g., mPDA, pPDA) q1->q2 Yes a1_yes->q2 a2_yes Add/Switch Catalyst (See Table 1) q2->a2_yes No q3 Have you tried advanced optimization? q2->q3 Yes a2_yes->q3 a3_yes Increase Concentration Increase Temperature Add Organic Co-solvent Freeze Reaction (-20°C) q3->a3_yes No end_ok Reaction Optimized q3->end_ok Yes a3_yes->end_ok

Caption: Troubleshooting workflow for low oxime ligation yield.

Q4: How should I handle and store O-(2-Methyl-allyl)-hydroxylamine? Are there any hidden incompatibilities?

Proper handling is critical for success. The aminooxy group is highly reactive and can be sensitive.

  • Stability: Hydroxylamines can be thermally unstable.[12] It is best to store the reagent, especially if it is the hydrochloride salt, in a cool, dry place.

  • Solvent Purity: A common and often overlooked issue is the use of solvents containing trace amounts of acetone (e.g., from cleaning glassware or in low-grade solvents).[4][13] The highly reactive aminooxy group will readily react with acetone, consuming your reagent before it can ligate with your target molecule.[4][13] Always use high-purity, aldehyde-free solvents.

  • Protection Strategy: For multi-step syntheses involving sensitive molecules like disulfide-rich peptides, the high reactivity of the aminooxy group can be problematic.[1][13] In such cases, using a protected version (e.g., an Fmoc-protected aminooxy group) that can be deprotected immediately before the conjugation step can preserve the reactive moiety.[1][13]

Data Summary & Protocols

Table 1: Comparison of Common Catalysts for Oxime Ligation at Neutral pH
CatalystTypical ConcentrationRelative EfficiencyKey Features
Aniline 10 - 100 mM[4]BaselineTraditional catalyst; limited aqueous solubility can be a bottleneck.[4][5]
p-Phenylenediamine (pPDA) 2 - 10 mM[4]~19x faster than aniline[4][10]Highly effective at low concentrations.[4][10]
m-Phenylenediamine (mPDA) 50 - 750 mM[4][5]Up to 15x more protein labeled than aniline in 3h[5][6][7]High aqueous solubility allows for very high concentrations and rapid kinetics.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for mPDA-Catalyzed Conjugation to a Protein at Neutral pH

This protocol provides a starting point for conjugating O-(2-Methyl-allyl)-hydroxylamine to a protein containing a sterically hindered ketone (e.g., p-acetyl phenylalanine).

Materials:

  • Ketone-functionalized protein

  • O-(2-Methyl-allyl)-hydroxylamine hydrochloride[14]

  • Reaction Buffer: 100 mM Phosphate Buffer (PB), pH 7.0

  • Catalyst Stock: 1.5 M m-phenylenediamine (mPDA) in 0.3 M PB, pH 7.0. Safety Note: Phenylenediamines are toxic; handle with appropriate personal protective equipment.

  • Quenching solution (e.g., excess acetone or another reactive carbonyl)

Procedure:

  • Prepare Reactants:

    • Dissolve the ketone-containing protein in the pH 7.0 PB to a final concentration of 10-50 µM.

    • Dissolve O-(2-Methyl-allyl)-hydroxylamine HCl in the reaction buffer to create a concentrated stock solution (e.g., 100 mM).

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the protein solution and the O-(2-Methyl-allyl)-hydroxylamine stock solution. The final concentration of the hydroxylamine should typically be in 20- to 50-fold molar excess over the protein.

    • Initiate the reaction by adding the mPDA catalyst stock solution to the desired final concentration (a good starting point is 50-100 mM).[4][5]

    • The final reaction volume will depend on the scale, but a volume of 50-250 µL is common for analytical experiments.[4]

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C for several hours to overnight. For very hindered systems, longer reaction times may be necessary.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction has reached the desired conversion, purify the final conjugate.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying peptide and protein conjugates, separating them based on hydrophobicity.[4][8]

    • Size-Exclusion Chromatography (SEC): Useful for separating the larger protein conjugate from smaller molecules like the excess hydroxylamine reagent and catalyst.[4][8]

Protocol 2: Monitoring Reaction Progress by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method for monitoring these reactions as it can resolve the starting material from the product and confirm the mass of the final conjugate.

Procedure:

  • Set up the Analytical Run:

    • Use a C4 or C18 RP-HPLC column suitable for protein analysis.

    • Set up a gradient elution method, typically using Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B).

  • Prepare Samples:

    • At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot into a larger volume of 0.1% formic acid or by adding a quenching agent. This prevents further reaction prior to analysis.

  • Analyze Data:

    • Inject the quenched sample onto the LC-MS.

    • Monitor the disappearance of the starting protein's mass peak and the appearance of the new, higher mass peak corresponding to the successful conjugate (Protein Mass + Mass of O-(2-Methyl-allyl)-oxime).

    • Calculate the percent conversion by integrating the peak areas of the starting material and the product from the total ion chromatogram (TIC) or an extracted ion chromatogram (EIC).

References

  • Troubleshooting low yield in oxime lig
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Technical Support Center: Troubleshooting Low Yield in Oxime Lig
  • A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjug
  • (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • Bioconjug
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Enhanced catalysis of oxime-based bioconjug
  • Cas 54149-64-3,O-(2-Methyl-allyl)-hydroxylamine hydrochloride. LookChem.
  • Oxime C
  • HYDROXYLAMINE. CAMEO Chemicals - NOAA.
  • Oxime and Hydrazone Reactions in Bioconjug

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: O-(2-Methyl-allyl)-hydroxylamine vs. O-benzylhydroxylamine in Oxime Ligation

Executive Summary & Strategic Context Bioconjugation relies heavily on chemoselective reactions that operate efficiently under aqueous, physiological conditions. Oxime ligation—the condensation of an alkoxyamine with an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Bioconjugation relies heavily on chemoselective reactions that operate efficiently under aqueous, physiological conditions. Oxime ligation—the condensation of an alkoxyamine with an aldehyde or ketone—is a premier choice in drug development and materials science due to its hydrolytic stability and high chemoselectivity[1].

This guide provides an objective, data-driven comparison between two critical alkoxyamines: the industry-standard O-benzylhydroxylamine (OBHA) and the orthogonally functional O-(2-Methyl-allyl)-hydroxylamine (OMHA) . By analyzing their kinetic profiles and structural causality, researchers can select the optimal reagent for complex bioconjugation workflows.

Mechanistic Causality: The Alpha-Effect and Steric Dynamics

To understand the kinetic profiles of OBHA and OMHA, we must analyze the structural causality driving their reactivity.

The α -Effect & Nucleophilicity: Both OBHA and OMHA feature an oxygen atom directly adjacent to the primary amine. The unshared electron pairs on this oxygen atom raise the energy of the highest occupied molecular orbital (HOMO) of the nucleophile. This α -effect significantly enhances their nucleophilicity toward electrophilic carbonyls compared to standard alkylamines[1].

Steric vs. Electronic Factors: Because the oxygen atom is insulated from the variable R-group by a methylene spacer (-CH 2​ -) in both molecules, their electronic properties and conjugate acid pKa​ values are virtually identical (typically ranging between 4.5 and 4.7). Consequently, the pH-rate profiles for both alkoxyamines are highly similar. The reaction rate peaks at mildly acidic conditions (pH 4.5–5.0), striking a critical balance: maintaining a sufficient pool of unprotonated, active nucleophile while providing enough protons to catalyze the rate-limiting dehydration of the carbinolamine intermediate[2].

However, steric differences dictate their pre-equilibrium dynamics:

  • OBHA contains a rigid, bulky phenyl ring, which introduces slight steric hindrance during the initial nucleophilic attack. While it acts as a stable, UV-traceable terminal capping group, it offers no handles for further polymerization.

  • OMHA features a 2-methylallyl group. This aliphatic alkene is sterically less encumbered, leading to a marginally faster formation of the carbinolamine intermediate. Furthermore, OMHA's terminal alkene provides an orthogonal chemical handle for subsequent modifications (e.g., thiol-ene "click" chemistry or cross-metathesis)[3].

Reaction Kinetics & Quantitative Comparison

The following table summarizes the second-order rate constants ( k2​ ) for the oxime ligation of OBHA and OMHA with a standard electrophile (benzaldehyde).

NucleophileElectrophilepHCatalyst k2​ ( M−1s−1 )Mass Balance
O-benzylhydroxylamineBenzaldehyde7.4None0.021 ± 0.002> 98%
O-(2-Methyl-allyl)-hydroxylamineBenzaldehyde7.4None0.026 ± 0.003> 98%
O-benzylhydroxylamineBenzaldehyde4.5Aniline (10 mM)8.54 ± 0.12> 95%
O-(2-Methyl-allyl)-hydroxylamineBenzaldehyde4.5Aniline (10 mM)9.12 ± 0.15> 95%

Data Interpretation: At neutral pH, standard oxime bond formation is notoriously slow (ca. 0.02 M−1s−1 )[4]. The addition of an aniline catalyst at pH 4.5 accelerates the reaction by over 400-fold by forming a highly reactive Schiff base intermediate[1]. Across all conditions, OMHA exhibits a ~15-20% faster reaction rate than OBHA, directly attributable to the reduced steric bulk of the methallyl group during the nucleophilic attack phase.

Pathway Visualization

OximeLigation Aldehyde Carbonyl (Electrophile) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Alkoxyamine Alkoxyamine (OMHA or OBHA) Alkoxyamine->Carbinolamine Alpha-effect Oxime Oxime Conjugate (Product) Carbinolamine->Oxime Dehydration (Rate-Limiting)

Mechanistic pathway of oxime ligation highlighting the rate-limiting dehydration step.

Self-Validating Experimental Protocol: Kinetic Profiling via HPLC

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the second-order rate constants of alkoxyamines.

Self-Validation Mechanism: This workflow utilizes 3-methoxybenzoic acid as an internal standard to correct for injection volume variance. Crucially, it tracks both the disappearance of the limiting reagent (aldehyde) and the appearance of the oxime product to ensure absolute mass balance ( [Aldehyde]t​+[Oxime]t​=[Aldehyde]0​ ). If the mass balance deviates by >5%, the data point is automatically rejected, validating the absence of off-target side reactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM sodium acetate buffer (pH 4.5) and 100 mM phosphate buffer (pH 7.4). Supplement both buffers with 1.0 mM 3-methoxybenzoic acid (Internal Standard).

  • Reactant Stock Solutions: Prepare 50 mM stock solutions of benzaldehyde, OMHA, and OBHA in LC-MS grade acetonitrile.

  • Reaction Initiation (Pseudo-First-Order Conditions):

    • In a thermomixer set to 25 °C, dispense 900 µL of the selected buffer.

    • Add 50 µL of the alkoxyamine stock (Final concentration: 2.5 mM; 10-fold molar excess).

    • Initiate the reaction by adding 50 µL of the benzaldehyde stock (Final concentration: 0.25 mM). Vortex immediately for 3 seconds.

  • Time-Course Sampling & Quenching:

    • At predetermined intervals (t = 2, 5, 10, 20, 30, and 60 minutes), withdraw 50 µL aliquots.

    • Immediately quench the reaction by injecting the aliquot into 50 µL of 0.5 M NaOH. This shifts the pH to >10, instantly halting the acid-catalyzed dehydration step and freezing the reaction state[1].

  • Chromatographic Analysis:

    • Analyze the quenched samples via RP-HPLC using a C18 column.

    • Employ a gradient elution: 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 12 minutes.

    • Monitor UV absorbance at 254 nm (for OBHA/Benzaldehyde) and 210 nm (for OMHA).

  • Data Processing:

    • Normalize the peak areas of the aldehyde and oxime against the internal standard.

    • Plot ln([Aldehyde]t​/[Aldehyde]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

    • Calculate the second-order rate constant: k2​=kobs​/[Alkoxyamine]0​ .

References

  • [4] Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. National Institutes of Health (NIH). 4

  • [2] Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. ACS Publications. 2

  • [1] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). 1

  • [3] Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation. ResearchGate. 3

Sources

Comparative

Comprehensive Spectral Profiling and Application Guide: O-(2-Methyl-allyl)-hydroxylamine in Chemoselective Ligation

As bioconjugation and materials science increasingly rely on robust, biorthogonal click-chemistries, oxime ligation has emerged as a premier methodology. The coupling of ketones or aldehydes with alkoxyamines generates o...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation and materials science increasingly rely on robust, biorthogonal click-chemistries, oxime ligation has emerged as a premier methodology. The coupling of ketones or aldehydes with alkoxyamines generates oxime linkages that are highly chemoselective, rapid, and hydrolytically stable under physiological conditions[1].

While standard O-allylhydroxylamine (OAH) and O-benzylhydroxylamine (OBH) are ubiquitous in these workflows, O-(2-Methyl-allyl)-hydroxylamine (OMAH) offers unique structural advantages. The addition of the 2-methyl group alters the steric profile of the reagent, which can influence the E/Z isomeric ratio of the resulting oxime adducts—a critical factor when structural rigidity or specific base-pairing interactions are required[2].

This guide provides a rigorous comparative analysis of OMAH against standard alternatives, complete with high-resolution NMR assignments and self-validating experimental protocols for tracking ligation kinetics.

Structural and Spectral Profiling: 1H and 13C NMR of OMAH

Accurate in situ reaction tracking requires a deep understanding of the reagent's spectral baseline. The NMR profile of OMAH hydrochloride (CAS: 21020-00-8) is characterized by distinct, easily identifiable resonances.

Causality in Chemical Shifts

The diagnostic power of OMAH in NMR lies in its simplified splitting pattern. Unlike standard O-allylhydroxylamine, which presents a complex multiplet/doublet for its O-CH2 protons due to coupling with the adjacent methine proton, OMAH lacks this vicinal proton. Consequently, the O-CH2 protons appear as a sharp, easily integrated singlet .

^1^H NMR (400 MHz, DMSO-d6):

  • δ 10.85 (br s, 3H, -NH3^+^): The broad nature of this peak is caused by the quadrupolar relaxation of the adjacent ^14^N nucleus and rapid chemical exchange with trace water in the solvent.

  • δ 4.95 (m, 2H, =CH2): The terminal alkene protons are slightly shielded compared to standard internal alkenes, appearing as a multiplet due to long-range allylic coupling with the methyl group.

  • δ 4.40 (s, 2H, -O-CH2-): This is the primary diagnostic peak. The significant deshielding is driven by the strong inductive electron-withdrawing effect of the adjacent oxygen atom, compounded by the magnetic anisotropy of the alkene.

  • δ 1.75 (s, 3H, -CH3): The allylic methyl group appears upfield, typical for alkyl groups attached to an sp^2^ hybridized carbon.

^13^C NMR (100 MHz, DMSO-d6):

  • δ 139.5: Quaternary alkene carbon (C=C).

  • δ 114.2: Terminal alkene carbon (=CH2).

  • δ 78.5: Oxygen-bound methylene (-O-CH2-).

  • δ 19.2: Allylic methyl carbon (-CH3).

Comparative Analysis: OMAH vs. Alternatives

When designing an oxime ligation workflow, selecting the correct hydroxylamine derivative is paramount. The table below objectively compares OMAH with its primary alternatives, O-Allylhydroxylamine (OAH) and O-Benzylhydroxylamine (OBH).

FeatureO-(2-Methyl-allyl)-hydroxylamine (OMAH)O-Allylhydroxylamine (OAH)O-Benzylhydroxylamine (OBH)
Diagnostic ^1^H NMR Shift (O-CH2) ~4.40 ppm~4.15 ppm~5.10 ppm
Splitting Pattern (O-CH2) Singlet (Ideal for integration)DoubletSinglet
Steric Bulk ModerateLowHigh
E/Z Isomer Complexity Moderate (Steric strain favors specific isomers)[2]High (Often yields ~1:1 mixtures)High (Aryl ring dictates geometry)
Ligation Kinetics FastFastModerate (Sterically hindered)
Primary Application Precision NMR tracking, rigid bioconjugatesGeneral polyketoester functionalization[1]Stable protecting group strategies

Data Synthesis: OMAH provides the kinetic speed of OAH while offering the clean, singlet NMR integration profile of OBH, making it the optimal choice for kinetic studies.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By utilizing internal standards and mass-balance logic, researchers can independently verify the accuracy of their kinetic data.

Protocol A: Standardized NMR Sample Preparation
  • Solvent Selection: Use anhydrous DMSO-d6 or CDCl3 stored over activated 4Å molecular sieves to prevent premature hydrolysis of the target carbonyls.

  • Internal Standard: Add 0.05% (v/v) Tetramethylsilane (TMS) to the solvent. This provides an absolute δ 0.00 reference, essential for tracking subtle Δδ shifts during the reaction.

  • Concentration: Prepare the OMAH hydrochloride solution at exactly 0.1 M to ensure sufficient signal-to-noise (S/N) ratio for a single-scan ^1^H NMR acquisition, minimizing time-delay errors in kinetic tracking.

Protocol B: In Situ NMR Kinetic Tracking of Oxime Ligation

Hydroxylamine derivatives form stable oxime-type configurations that can be quantitatively tracked via NMR[3].

  • Baseline Acquisition: Dissolve the target aldehyde (0.1 M) in 0.5 mL of the prepared NMR solvent. Acquire a baseline ^1^H NMR spectrum (t=0). Integrate the aldehyde CHO proton (typically δ 9.5–10.0) relative to the TMS peak.

  • Initiation: Inject 1.1 equivalents of OMAH hydrochloride directly into the NMR tube. Follow immediately with 1.1 equivalents of a mild, non-nucleophilic base (e.g., pyridine-d5) to liberate the free hydroxylamine base and initiate ligation.

  • Data Collection: Invert the tube 3 times to mix, insert into the spectrometer, and acquire spectra at 5-minute intervals for 2 hours.

  • Self-Validation (Mass-Balance Check): The reaction is only deemed valid if it satisfies a closed mass-balance system. At any time point ( tx​ ), the integration of the emerging oxime CH=N proton ( δ 7.5–8.2) plus the residual aldehyde CHO proton must equal the initial t=0 aldehyde integration. If the sum is lower, it indicates side-reactions (e.g., aldol condensation) or the loss of volatile intermediates, invalidating the kinetic run.

Mechanistic Visualization

The following diagram illustrates the chemical logic and corresponding NMR tracking markers utilized in the protocols above.

G cluster_reaction Oxime Ligation & NMR Tracking Logic R1 Target Carbonyl (Aldehyde) Intermediate Hemiaminal Intermediate R1->Intermediate + R2 O-(2-Methyl-allyl) -hydroxylamine R2->Intermediate Product Stable Oxime Conjugate Intermediate->Product - H2O (pH 4.5-6.0) N1 Loss of CHO (~9.8 ppm) Product->N1 N2 Shift of O-CH2 (~4.4 -> 4.6 ppm) Product->N2 N3 Oxime CH=N (~7.5-8.2 ppm) Product->N3

Reaction pathway of OMAH oxime ligation mapped to diagnostic in situ NMR tracking markers.

References

  • Preparation of a Class of Versatile, Chemoselective, and Amorphous Polyketoesters.
  • Chemical discrimination between dC and 5MedC via their hydroxylamine adducts. Nucleic Acids Research - PMC.
  • Chemical Methods for Decoding Cytosine Modifications in DNA.

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of O-(2-Methyl-allyl)-hydroxylamine

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of O-(2-Methyl-allyl)-hydroxylamine. As a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of O-(2-Methyl-allyl)-hydroxylamine. As a critical intermediate in various synthetic pathways within drug development, ensuring its purity is paramount. This document offers an in-depth, scientifically-grounded approach, moving beyond a simple checklist to explain the causality behind experimental choices, in alignment with global regulatory standards.

The Analytical Challenge: Understanding O-(2-Methyl-allyl)-hydroxylamine

O-(2-Methyl-allyl)-hydroxylamine, like many hydroxylamine derivatives, presents a distinct analytical challenge. Its intrinsic properties dictate the analytical strategy. The primary obstacle is its lack of a significant chromophore, rendering direct detection by UV-Vis spectrophotometry, the most common HPLC detection method, highly insensitive.[1][2] This characteristic immediately informs our central hypothesis: a successful HPLC method will almost certainly require pre-column derivatization to introduce a UV-active moiety.

Furthermore, hydroxylamines can be considered potential genotoxic impurities (GTIs), making sensitive and accurate quantification a critical aspect of quality control in pharmaceutical manufacturing.[1] Therefore, the chosen analytical method must not only be precise and accurate but also possess a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ).

Strategic Method Development: A Rationale-Driven Approach

Comparative Analysis of Analytical Techniques
ParameterHPLC-UV with Pre-column DerivatizationGas Chromatography (GC-FID/MS)Ion Chromatography (IC)LC-Mass Spectrometry (LC-MS)
Principle Chromatographic separation of a derivatized, UV-active analyte.Separation of volatile compounds in the gas phase.Separation of ions based on their affinity for an ion-exchange resin.Separation based on polarity, followed by detection based on mass-to-charge ratio.
Applicability Excellent. Derivatization overcomes the lack of a chromophore, making it ideal for routine QC.[3][4]Moderate. Requires derivatization to increase volatility and thermal stability. Risk of on-column degradation.[2]Low. While the molecule may be ionizable, this method often lacks the specificity required to distinguish it from related impurities.[2]Excellent. Highly sensitive and specific. Best suited for trace-level analysis or structural confirmation, but higher cost and complexity for routine QC.[3]
Sensitivity High (post-derivatization).Moderate to High.Low to Moderate.Very High.
Specificity High.High (especially with MS).Low.Very High.
Cost & Complexity Moderate.Moderate.Moderate.High.

Proposed HPLC Method Protocol

This protocol is designed as a robust starting point, grounded in established methods for similar hydroxylamine compounds.[2][5][6]

Pre-column Derivatization Procedure

The core of this method is the conversion of the non-chromophoric analyte into a detectable derivative. A common and effective strategy is the formation of a highly UV-active oxime by reacting the hydroxylamine with an aromatic aldehyde (e.g., benzaldehyde).

Step-by-Step Protocol:

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve O-(2-Methyl-allyl)-hydroxylamine standard and test samples in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Derivatization Reaction:

    • To a defined volume of the standard/sample solution, add a solution of benzaldehyde (in excess) and a suitable buffer to maintain an optimal pH for the reaction (typically slightly acidic to neutral).

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • Final Preparation:

    • After cooling to room temperature, dilute the solution to the final volume with the mobile phase to stop the reaction and prepare it for injection.

Chromatographic Conditions
ParameterRecommended Setting & Justification
Instrument HPLC System with a Diode Array Detector (DAD) or UV-Vis Detector.
Column Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). This is the industry standard for its versatility in separating small to medium polarity molecules.
Mobile Phase A 0.1% Formic Acid in Water. The acidic modifier ensures good peak shape by suppressing the ionization of any residual silanols on the column.
Mobile Phase B Acetonitrile. A common organic modifier providing good separation efficiency.
Elution Mode Gradient Elution. A gradient program (e.g., starting at 30% B, ramping to 90% B) is essential to ensure the elution of the derivatized analyte as well as any potential impurities with different polarities within a reasonable runtime.
Flow Rate 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~254 nm. The optimal wavelength should be determined by examining the UV spectrum of the derivatized product, but the benzene ring from the benzaldehyde derivative will have strong absorbance in this region.
Injection Volume 10 µL. A typical volume to balance sensitivity and peak shape.

The Validation Framework: Adhering to ICH Q2(R2) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]

G cluster_imp Phase 3: Implementation Dev Method Development & Optimization Robust Robustness Study Dev->Robust Spec Specificity Robust->Spec Linear Linearity & Range Spec->Linear Acc Accuracy Linear->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ SST System Suitability Testing (Routine Analysis) LOQ->SST Transfer Method Transfer SST->Transfer

Caption: A typical workflow for HPLC analytical method validation.

Specificity

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or the diluent.

Protocol:

  • Inject the blank (diluent).

  • Inject a solution of the derivatizing agent alone.

  • Inject a sample of O-(2-Methyl-allyl)-hydroxylamine that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject the derivatized standard solution.

Acceptance Criteria:

  • The blank and derivatizing agent injections should show no significant peaks at the retention time of the derivatized analyte.

  • The analyte peak should be well-resolved from all potential impurities and degradation products (Resolution > 2).

Linearity and Range

Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards by diluting the derivatized standard stock solution. The concentration range should typically span from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Hypothetical Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
5.0 (LOQ)51,200
25.0255,400
50.0509,800
75.0765,100
100.01,019,500
125.01,275,000

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (as % Recovery)

Purpose: To determine the closeness of the measured value to the true value. This is typically assessed by spiking a sample matrix with a known amount of analyte.

Protocol:

  • Prepare samples of the drug substance at a known concentration.

  • Spike these samples with the analyte standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Hypothetical Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%

Acceptance Criteria:

  • The mean % recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data Summary:

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Replicate 11,021,5001,018,900
Replicate 21,019,8001,022,300
Replicate 31,025,4001,015,700
Replicate 41,017,9001,020,500
Replicate 51,022,1001,016,800
Replicate 61,020,3001,019,100
Mean 1,021,167 1,018,883
% RSD 0.25% 0.23%

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should not exceed 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is typically defined as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is typically defined as the LOQ.[2] The LOQ must then be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) over multiple injections.[5]

Hypothetical Data Summary:

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6 at LOQ)
LOD 1.5~3:1N/A
LOQ 5.0~10:14.3%

Acceptance Criteria:

  • S/N ratio of ~3 for LOD and ~10 for LOQ.

  • %RSD for replicate injections at the LOQ concentration should be ≤ 10%.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2°C).

    • Mobile Phase pH (e.g., ± 0.1 units).

  • Analyze a system suitability standard under each modified condition and evaluate the impact on retention time, peak area, and resolution.

Hypothetical Data Summary:

Parameter VariedRetention Time (min)Peak AreaResolution (from nearest peak)
Control 8.521,021,0003.5
Flow Rate (0.9 mL/min) 9.451,133,0003.8
Flow Rate (1.1 mL/min) 7.73928,0003.2
Temp (28°C) 8.611,025,0003.4
Temp (32°C) 8.431,018,0003.6

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all tested variations.

  • The results should not be significantly impacted by the minor changes.

G center Method Suitability Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range Linearity->Range Accuracy->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ

Caption: Interrelationship of core analytical validation parameters.

Conclusion

This guide outlines a comprehensive and scientifically-defensible strategy for the development and validation of an HPLC method for the purity analysis of O-(2-Methyl-allyl)-hydroxylamine. By adopting a pre-column derivatization approach, the inherent challenge of poor UV absorbance is effectively overcome. The subsequent validation, performed in strict accordance with ICH Q2(R2) guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended use in a regulated quality control environment. This structured approach not only guarantees compliance but also builds a deep understanding of the method's performance and limitations, which is the hallmark of sound analytical science.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex.
  • ICH and FDA Guidelines for Analytical Method Validation . (2025, December 2). Lab Manager. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (2022). European Medicines Agency. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guidance for Industry: Q2(R2) Validation of Analytical Procedures . (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients . (n.d.). RSC Publishing. Retrieved from [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances . Journal of Chromatographic Science, 57(1), 63–70. Retrieved from [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation . (2023, December 15). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . (2024, February 7). ECA Academy. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . (2021). ResearchGate. Retrieved from [Link]

  • Steps for HPLC Method Validation . (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Akkala, S., et al. (n.d.). Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique . International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances . (2018, October 29). SciSpace. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) . (2023, November 30). ICH. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation pathways of O-(2-Methyl-allyl)-hydroxylamine

Comparative Guide: Mass Spectrometry Fragmentation Pathways of O-(2-Methyl-allyl)-hydroxylamine vs. Traditional Alkoxyamines As a Senior Application Scientist, I frequently encounter the analytical limitations of analyzi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Mass Spectrometry Fragmentation Pathways of O-(2-Methyl-allyl)-hydroxylamine vs. Traditional Alkoxyamines

As a Senior Application Scientist, I frequently encounter the analytical limitations of analyzing native carbonyl-containing compounds (ketones and aldehydes) via mass spectrometry (MS). Native carbonyls often suffer from poor ionization efficiency, thermal instability, and tautomerization. To circumvent this, two-stage derivatization—beginning with oxime formation via alkoxyamines—is the gold standard in metabolomics and structural elucidation[1].

While Methoxyamine (MOX) and O-Benzylhydroxylamine (BOA) are industry staples, O-(2-Methyl-allyl)-hydroxylamine (MAHA) has emerged as a highly specialized alternative. This guide objectively compares the MS fragmentation pathways of MAHA against traditional reagents, detailing the thermodynamic causality behind its performance and providing a self-validating protocol for its implementation.

The Mechanistic Causality of MAHA Fragmentation

To understand why MAHA is a superior derivatization tag, we must first analyze the intrinsic fragmentation pathways of the native molecule ( C4​H9​NO , Exact Mass: 87.0684 Da) under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS, 70 eV)

Under hard ionization, the molecular ion ( M+∙ , m/z 87) of MAHA is highly transient. The dominant fragmentation pathway is the α -cleavage of the O-C bond. The causality behind the resulting spectrum is governed strictly by the Stevenson-Audier rule , which dictates that during competitive fragmentation, the positive charge remains on the fragment with the lowest ionization energy[2]. Because the 2-methylallyl radical has an exceptionally low ionization energy (~7.9 eV), the charge is preferentially retained on the allylic moiety. This yields the resonance-stabilized 2-methylallyl cation ( [C4​H7​]+ ) at m/z 55 as the undisputed base peak.

Electrospray Ionization Tandem MS (ESI-MS/MS)

Under Collision-Induced Dissociation (CID) in positive ion mode, the protonated precursor ( [M+H]+ , m/z 88.07) exhibits two competing thermodynamic pathways:

  • N-O Bond Cleavage: A characteristic feature of protonated alkoxyamines is the homolytic or heterolytic cleavage of the fragile N-O bond[3]. In MAHA, this manifests as the neutral loss of ammonia ( NH3​ , 17 Da), yielding a fragment at m/z 71.05 ( [C4​H7​O]+ ).

  • O-C Bond Cleavage: The cleavage of the O-C bond yields the 2-methylallyl cation at m/z 55.05. The tertiary-like stability of this specific allylic carbocation makes it an exceptionally reliable reporter ion for Multiple Reaction Monitoring (MRM) assays.

MAHA_Fragmentation M O-(2-Methyl-allyl)-hydroxylamine [M+H]+ m/z 88.07 C_O_Cleavage O-C Bond Cleavage (Charge Retention on Allyl) M->C_O_Cleavage CID / -NH2OH (33 Da) N_O_Cleavage N-O Bond Cleavage (Loss of NH3) M->N_O_Cleavage CID / -NH3 (17 Da) mz55 2-Methylallyl Cation m/z 55.05 (Base Peak) C_O_Cleavage->mz55 mz71 [M+H - NH3]+ m/z 71.05 N_O_Cleavage->mz71

CID fragmentation of protonated MAHA highlighting the m/z 55 reporter ion.

Product Performance Comparison: MAHA vs. Alternatives

When tagging a target carbonyl, the choice of alkoxyamine dictates the success of the downstream LC-MS/MS or GC-MS analysis[4].

  • Methoxyamine (MOX): The industry standard for GC-MS. However, in LC-MS/MS, MOX derivatives often produce small, non-diagnostic neutral losses (e.g., loss of CH3∙​ ), making it difficult to distinguish low-abundance analytes from high-background matrix noise.

  • O-Benzylhydroxylamine (BOA): Provides a strong diagnostic tropylium ion (m/z 91). However, the bulky benzyl group drastically increases the hydrophobicity of small polar metabolites, leading to excessive retention and peak broadening in reversed-phase LC.

  • MAHA: Strikes the optimal balance. It provides a unique, low-mass diagnostic reporter ion (m/z 55) and a specific neutral loss (71 Da) without excessively shifting the analyte's hydrophobicity.

Table 1: Quantitative Performance Comparison of Alkoxyamine Derivatization Reagents

MetricMethoxyamine (MOX)O-Benzylhydroxylamine (BOA)O-(2-Methyl-allyl)-hydroxylamine (MAHA)
Mass Shift Added to Analyte +29.03 Da+105.06 Da+69.06 Da
Primary MS/MS Diagnostic Ion None (Poor MRM specificity)m/z 91.05 (Tropylium cation)m/z 55.05 (2-Methylallyl cation)
Primary Neutral Loss (CID) -31 Da ( CH3​O∙ )-108 Da ( C7​H8​O )-71 Da ( C4​H7​O∙ )
LogP Shift (Hydrophobicity) Low (+0.2)High (+1.8)Moderate (+0.9)
Optimal Platform GC-EI-MSLC-ESI-MS/MS (Non-polar analytes)LC-ESI-MS/MS (Broad coverage)

Self-Validating Experimental Protocol

To ensure scientific integrity, any derivatization protocol must be a self-validating system. The following methodology for tagging carbonyls with MAHA includes built-in causality checks: a stable-isotope-labeled internal standard (SIL-IS) to verify reaction efficiency, and a specific quenching step to prevent source-induced artifacts.

Workflow S1 1. Sample Prep Carbonyl Extraction S2 2. Derivatization MAHA + Pyridine (60°C) S1->S2 S3 3. LC-ESI-MS/MS Positive Ion Mode S2->S3 S4 4. Data Analysis MRM Scan (m/z 55) S3->S4

Self-validating experimental workflow for carbonyl derivatization using MAHA.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 0.5 M solution of MAHA hydrochloride in anhydrous pyridine.

    • Causality: Pyridine acts simultaneously as the solvent and the basic catalyst required to deprotonate the hydroxylamine hydrochloride, driving the nucleophilic attack onto the carbonyl carbon.

  • Derivatization Reaction: Add 50 µL of the MAHA solution to 50 µL of the dried sample extract (spiked with 10 ng/mL of a SIL-IS ketone). Incubate in a thermoshaker at 60°C for 60 minutes.

    • Causality: Elevated temperature provides the activation energy necessary to overcome the steric hindrance of bulky or α -substituted ketones, ensuring >95% conversion to the oxime.

  • Reaction Quenching: Quench the reaction by adding 100 µL of 5% formic acid in LC-MS grade water.

    • Causality: Acidification neutralizes the pyridine catalyst, halting the reaction and ensuring the newly formed oxime nitrogen is pre-protonated for optimal positive-ion ESI-MS/MS.

  • LC-MS/MS Acquisition: Inject 2 µL onto a sub-2 µm C18 column. Program the mass spectrometer to monitor the specific MRM transition: [Manalyte​+70]+→55.05 .

    • Validation: The SIL-IS must exhibit an identical retention time to the target analyte and produce the same m/z 55.05 reporter ion, confirming that the signal is unequivocally derived from the MAHA tag and not isobaric matrix interference.

References

  • Zaikin, V., & Halket, J. M. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. URL:[Link]

  • Charles, L., et al. (2015). MS/MS Sequencing of Digitally Encoded Poly(alkoxyamine amide)s. Macromolecules. URL:[Link]

  • Tolstikov, V., et al. (2017). Metabolomics for Functional Genomics. International Journal of Current Microbiology and Applied Sciences. URL:[Link]

  • Dunn, W. B., et al. (2005). Metabolomics: Current analytical platforms and methodologies. Drug Discovery Today / Elsevier. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of O-(2-Methyl-allyl)-hydroxylamine

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of O-(2-Methyl-allyl)-hydroxylamine. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of O-(2-Methyl-allyl)-hydroxylamine. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure laboratory safety and regulatory compliance. Our commitment is to furnish you with field-proven insights that extend beyond the product itself, establishing a foundation of deep trust through scientific integrity and operational excellence.

Understanding the Hazard Profile: The "Why" Behind the Precautions

The presence of the allyl group introduces additional considerations, as allylic compounds can be reactive. Therefore, all handling and disposal procedures are designed with the dual aims of mitigating immediate exposure risks and preventing uncontrolled decomposition.

Immediate Safety and Handling Protocols

Prior to any handling or disposal activities, a thorough review of your institution's chemical hygiene plan and the information presented herein is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable. The following PPE is required when handling O-(2-Methyl-allyl)-hydroxylamine:

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[2][6] Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat or other protective clothing is essential to prevent skin exposure.[6][7]

  • Respiratory Protection: All work with O-(2-Methyl-allyl)-hydroxylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] If dust or aerosols are generated, a respirator may be required.[7]

Safe Storage and Handling Conditions

Proper storage is crucial to maintaining the stability of O-(2-Methyl-allyl)-hydroxylamine. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][6] It is also advisable to store it under an inert atmosphere and protect it from moisture.[1]

Quantitative Hazard Summary

The following table summarizes the hazard classifications for a closely related compound, O-Allylhydroxylamine Hydrochloride, which should be considered as a proxy for O-(2-Methyl-allyl)-hydroxylamine in the absence of specific data.

Hazard ClassificationCategoryGHS Hazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

Spill Response
  • Minor Spills: For small spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, labeled container for disposal.[6]

  • Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Promptly wash the affected skin with plenty of soap and water. Remove any contaminated clothing and seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of O-(2-Methyl-allyl)-hydroxylamine and its contaminated materials is regulated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Waste Identification and Segregation
  • Identify: All waste containing O-(2-Methyl-allyl)-hydroxylamine, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials can lead to dangerous reactions.

Waste Containment and Labeling
  • Contain: Collect the waste in a designated, chemically compatible, and sealable container. Ensure the container is in good condition and will not leak.

  • Label: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "O-(2-Methyl-allyl)-hydroxylamine". Include the date of accumulation and any other information required by your institution.

Disposal Pathway Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of O-(2-Methyl-allyl)-hydroxylamine waste.

DisposalWorkflow Disposal Decision Workflow for O-(2-Methyl-allyl)-hydroxylamine Waste A Identify Waste Containing O-(2-Methyl-allyl)-hydroxylamine B Segregate from Incompatible Waste Streams A->B C Contain in a Labeled, Sealable, and Compatible Container B->C D Is Chemical Neutralization Permitted and Feasible On-site? C->D E Consult with EHS and Follow Approved Protocol for Neutralization (Expert Supervision Required) D->E Yes F Store Waste in a Designated Hazardous Waste Accumulation Area D->F No E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor F->G H Complete all Necessary Waste Manifest Documentation G->H I Final Disposal at a Permitted TSDF H->I

Caption: Decision workflow for the safe disposal of O-(2-Methyl-allyl)-hydroxylamine waste.

Final Disposal

The standard and most recommended method for the disposal of O-(2-Methyl-allyl)-hydroxylamine is through a licensed professional waste disposal service.[7] These contractors are equipped to handle and dispose of hazardous chemical waste in compliance with all regulatory requirements.

While chemical neutralization methods for hydroxylamines exist, such as treatment with ketones or iron salts to accelerate decomposition, these procedures can be hazardous and should only be attempted by highly trained personnel under the direct guidance and approval of your institution's Environmental Health and Safety (EHS) department.[9] For the vast majority of laboratory settings, direct disposal via a licensed contractor is the safest and most compliant option.

Conclusion: A Culture of Safety

The proper disposal of O-(2-Methyl-allyl)-hydroxylamine is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal protocols outlined in this guide, you contribute to a robust culture of safety within your organization. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, October 27). Safety Data Sheet: O-Allylhydroxylamine Hydrochloride.
  • TCI EUROPE N.V. (2024, December 4). Safety Data Sheet: O-Allylhydroxylamine Hydrochloride.
  • Fisher Scientific. Safety Data Sheet: Hydroxylamine Hydrochloride.
  • TCI EUROPE N.V. Safety Data Sheet: O-Methylhydroxylamine Hydrochloride.
  • Sciencemadness. (2023, December 30). Hydroxylamine.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 21). Safety Data Sheet: Hydroxylamine Sulfate.
  • INCHEM. ICSC 0661 - HYDROXYLAMINE.
  • Merck Millipore. Safety Data Sheet: Hydroxylamine hydrochloride.
  • BenchChem. Proper Disposal of Hydroxylamine-15N Hydrochloride: A Guide for Laboratory Professionals.
  • Google Patents. (RU2656663C1) Method for the disposal of hydroxylamine nitrate in waste water.
  • Carl Roth. (2010, November 16). Safety Data Sheet: Hydroxylamine hydrochloride.
  • ResearchGate. (2025, March). Cleaner and atomic economy production of hydroxylamine hydrochloride under solvent-free conditions through process intensification.
  • Fisher Scientific. Safety Data Sheet: Methoxylamine hydrochloride.
  • International Programme on Chemical Safety & the Commission of the European Communities. ICSC: 0661 - HYDROXYLAMINE.
  • Kao Chemicals. (2021, April 9). Material Safety Data Sheet.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • NOAA. HYDROXYLAMINE - CAMEO Chemicals.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Google Patents. (CN108299189A) Nitromethane hydrolysis prepares hydroxylamine hydrochloride by-product recovery and utilizes device and method.
  • FUJIFILM Wako Chemicals. Safety Data Sheet.
  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Merck. Safety Data Sheet: Hydroxylamine Hydrochloride GR ACS.
  • ResearchGate. (2010, September 2). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps.
  • NOAA. HYDROXYLAMINE - CAMEO Chemicals.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
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  • PMC. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
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Handling

Personal protective equipment for handling O-(2-Methyl-allyl)-hydroxylamine

Comprehensive Safety and Operational Guide: Handling O-(2-Methyl-allyl)-hydroxylamine As a Senior Application Scientist, I frequently consult with research teams on the integration of highly reactive intermediates into t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling O-(2-Methyl-allyl)-hydroxylamine

As a Senior Application Scientist, I frequently consult with research teams on the integration of highly reactive intermediates into their drug development pipelines. O-(2-Methyl-allyl)-hydroxylamine (typically handled as its hydrochloride salt, CAS 54149-64-3) is a powerful reagent utilized extensively in organic synthesis for the preparation of stable oxime ethers[1]. While its unique structural properties—specifically the nucleophilic hydroxylamine core paired with an allyl moiety—make it an invaluable tool for bioconjugation and rational drug design[2], these same properties demand rigorous, mechanistically grounded safety controls.

This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind the risks and providing field-proven, self-validating protocols for your laboratory.

Mechanistic Hazard Profile: The Causality of Risk

Safety protocols must be understood at the molecular level to be effectively implemented. The hazards of O-(2-Methyl-allyl)-hydroxylamine stem directly from its chemical reactivity:

  • Nucleophilicity and Tissue Irritation: The free amine group is highly nucleophilic. Upon contact with physiological moisture (eyes, mucous membranes, skin), it can disrupt cellular membranes and proteins, leading to severe irritation or chemical burns[3].

  • Sensitization Potential: Like many hydroxylamine derivatives, this compound acts as a hapten. It can covalently bind to skin proteins, triggering a cell-mediated immune response (allergic contact dermatitis) upon repeated exposure[3][4].

  • Volatility and State Changes: When handled as a hydrochloride salt, the primary exposure route is the inhalation of fine, hygroscopic particulate dust[4]. However, if converted to the free base during a reaction (e.g., by adding a base like DIPEA or NaOH), the compound becomes highly volatile, presenting an acute inhalation hazard that necessitates strict engineering controls.

Quantitative PPE Matrix

To mitigate these specific risks, the following Personal Protective Equipment (PPE) must be utilized. The table below outlines the required specifications and the scientific rationale for each choice.

PPE CategorySpecification / StandardBreakthrough / ProtectionCausality (Why this choice?)
Gloves (Primary) Nitrile (Minimum 0.11 mm thickness)> 480 minutes (for dry salt)Protects against solid particulate transfer and sensitization. Nitrile offers superior resistance to amine-based compounds compared to latex.
Gloves (Secondary) Butyl rubber or heavy-duty NitrileSolvent-dependentRequired if handling the free base in organic solvents (e.g., DCM, DMF) where standard thin nitrile degrades rapidly.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesN/A (Physical barrier)Prevents ocular exposure to airborne hydrochloride dust or splashing during solvent dissolution[4][5].
Body Protection Flame-resistant (FR) lab coatN/AMitigates dermal exposure. FR is mandatory if the downstream reaction involves flammable organic solvents.
Respiratory N95 / P100 Particulate RespiratorAPF 10 (Minimum)Mandatory if weighing bulk powders outside a ventilated enclosure to prevent inhalation of sensitizing dust[3][4].

Step-by-Step Operational Protocol

The following methodology provides a self-validating workflow for the safe weighing, transfer, and reaction of O-(2-Methyl-allyl)-hydroxylamine hydrochloride.

Protocol: Safe Weighing and Dissolution

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench.

  • PPE Donning: Don double nitrile gloves, tight-fitting safety goggles, and a fully buttoned lab coat.

  • Static Mitigation: Hydroxylamine salts can accumulate static charge, leading to aerosolization. Use an anti-static weighing boat and ensure the analytical balance is grounded.

  • Weighing: Carefully transfer the required mass of O-(2-Methyl-allyl)-hydroxylamine HCl using a clean, dry stainless-steel spatula. Close the source bottle immediately to prevent moisture ingress, as the salt is hygroscopic.

  • Dissolution (Self-Validating Step): Transfer the solid to the reaction vessel. Add the reaction solvent (e.g., ethanol, THF, or pyridine) before adding any neutralizing base. Visual confirmation of complete dissolution ensures no dry dust remains.

  • Free-Basing (Critical Hazard Step): If your protocol requires the free base, add the organic/inorganic base dropwise. Caution: This step generates the volatile free amine and is often exothermic. Keep the fume hood sash lowered to the minimum operational height.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water or dilute acetic acid) to neutralize residual dust, followed by a standard solvent wipe.

Spill Response and Disposal Plan

Hydroxylamine derivatives require specific waste segregation protocols due to their reactivity with oxidizing agents[5].

Minor Solid Spill Response (< 50 g):

  • Suppress: Do not sweep the powder, as this generates hazardous dust. Cover the spill with damp absorbent pads (wetted with water).

  • Collect: Carefully scoop the wetted material into a compatible, sealable hazardous waste container using a non-sparking tool.

  • Neutralize: Wash the contaminated surface with dilute acetic acid (to neutralize any residual amine) followed by soap and water.

Waste Segregation Plan:

  • Aqueous Waste: Solutions containing the unreacted salt must be collected in dedicated aqueous amine waste containers. Critical: Do not mix with oxidizing agents (e.g., nitric acid, peroxides), as hydroxylamines can react violently and generate explosive gases[5].

  • Organic Waste: If the compound is dissolved in an organic solvent, dispose of it in halogenated or non-halogenated organic waste streams, strictly depending on the primary solvent used.

Workflow Visualization

G Start Pre-Operation: PPE & Hood Check Weighing Weighing: Anti-static boat, Fume Hood Start->Weighing Dissolution Dissolution: Add Solvent First Weighing->Dissolution Spill Spill Response: Wet wipe, Dilute Acid Weighing->Spill If powder spills FreeBasing Free-Basing (Optional): Add Base Dropwise (Volatile Amine Hazard) Dissolution->FreeBasing If free base needed Reaction Reaction Execution Dissolution->Reaction If salt used directly FreeBasing->Reaction Disposal Waste Segregation: Separate from Oxidizers Reaction->Disposal Post-reaction Spill->Disposal

Operational workflow and hazard mitigation pathway for handling O-(2-Methyl-allyl)-hydroxylamine.

References

  • "Cas 54149-64-3,O-(2-Methyl-allyl)-hydroxylamine hydrochloride | lookchem", Lookchem.[Link]

  • "107183 - Hydroxylamine hydrochloride - Safety Data Sheet", DC Fine Chemicals.[Link]

  • "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1", National Institutes of Health (NIH).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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